Allyl phenethyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enoxyethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-9-12-10-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBZQCMSRGAZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065745 | |
| Record name | Allyl 2-phenylethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14289-65-7 | |
| Record name | [2-(2-Propen-1-yloxy)ethyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14289-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Allyloxyethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ether, allyl phenethyl | |
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| Record name | Benzene, [2-(2-propen-1-yloxy)ethyl]- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl 2-phenylethyl ether | |
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| Record name | Allyl phenethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.723 | |
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| Record name | (2-ALLYLOXYETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6MM76LNV6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Allyl Phenethyl Ether from Phenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of allyl phenethyl ether from phenethyl alcohol, a key transformation in the preparation of various organic intermediates. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for forming the ether linkage. This document details two effective protocols: the classical approach utilizing a strong base in an anhydrous solvent and a modern, efficient method employing phase-transfer catalysis.
Core Synthesis Principle: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide ion on an alkyl halide.[1][2] In the synthesis of this compound, phenethyl alcohol is first deprotonated by a strong base to form the corresponding phenethyl alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of an allyl halide, typically allyl bromide, to yield the desired this compound and an inorganic salt as a byproduct.[3][4]
The general reaction is as follows:
Step 1: Deprotonation C₆H₅CH₂CH₂OH + Base → C₆H₅CH₂CH₂O⁻M⁺ + [H-Base]⁺
Step 2: Nucleophilic Substitution C₆H₅CH₂CH₂O⁻M⁺ + CH₂=CHCH₂Br → C₆H₅CH₂CH₂OCH₂CH=CH₂ + MBr
Comparative Data of Synthetic Methodologies
The following table summarizes the key quantitative parameters for the two primary methods detailed in this guide. The data is compiled from established protocols for the O-alkylation of unactivated alcohols and provides a basis for method selection based on laboratory capabilities and desired outcomes.
| Parameter | Method 1: Classical Williamson Synthesis | Method 2: Phase-Transfer Catalysis (PTC) |
| Base | Sodium Hydride (NaH) | Potassium Hydroxide (KOH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Solvent-free |
| Catalyst | None | Tetrabutylammonium Iodide (TBAI) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4-6 hours | 4-16 hours |
| Typical Yield | Good to Excellent (generally >80%) | High (often >90%)[3] |
| Key Considerations | Requires anhydrous conditions and handling of a pyrophoric reagent (NaH). | Milder conditions, avoids hazardous reagents and solvents.[3] |
Experimental Protocols
Method 1: Classical Williamson Ether Synthesis using Sodium Hydride
This protocol is adapted from general procedures for the O-alkylation of unactivated alcohols.[5] It is a reliable method that generally provides high yields but requires stringent anhydrous conditions.
Materials:
-
Phenethyl alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Allyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Diethyl ether (for extraction)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Add anhydrous THF to the flask to create a suspension of NaH.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve phenethyl alcohol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the sodium phenethoxide. Hydrogen gas will be evolved during this step.
-
Add allyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Method 2: Phase-Transfer Catalysis (Solvent-Free)
This method is adapted from a convenient and environmentally friendly procedure for the synthesis of allyl ethers from alcohols.[3] It avoids the use of hazardous reagents and organic solvents.
Materials:
-
Phenethyl alcohol (1.0 eq)
-
Potassium hydroxide (KOH) pellets (2.0 eq)
-
Allyl bromide (4.0 eq)
-
Tetrabutylammonium iodide (TBAI) (0.05 eq)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine phenethyl alcohol (1.0 eq), allyl bromide (4.0 eq), potassium hydroxide pellets (2.0 eq), and tetrabutylammonium iodide (0.05 eq).
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-16 hours. Monitor the progress by TLC.
-
After the reaction is complete, remove the solid KOH pellet by filtration or decantation.
-
Remove the excess allyl bromide by distillation under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
General Mechanism of Williamson Ether Synthesis
Caption: General mechanism of the Williamson ether synthesis.
Experimental Workflow: Classical Williamson Synthesis
Caption: Experimental workflow for the classical synthesis.
Experimental Workflow: Phase-Transfer Catalysis
Caption: Experimental workflow for the PTC synthesis.
References
Spectroscopic Analysis of Allyl Phenethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR data, as well as the experimental mass spectrometry data for allyl phenethyl ether.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 - 7.20 | m | 5H | Ar-H |
| ~5.95 | ddt | 1H | -CH=CH₂ |
| ~5.25 | dq | 1H | -CH=CH ₂ (trans) |
| ~5.18 | dq | 1H | -CH=CH ₂ (cis) |
| ~3.98 | dt | 2H | O-CH ₂-CH=CH₂ |
| ~3.60 | t | 2H | Ar-CH₂-CH ₂-O |
| ~2.88 | t | 2H | Ar-CH ₂-CH₂-O |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~138.5 | Ar-C (quaternary) |
| ~134.8 | -C H=CH₂ |
| ~129.0 | Ar-C H |
| ~128.5 | Ar-C H |
| ~126.3 | Ar-C H |
| ~117.0 | -CH=C H₂ |
| ~72.0 | O-C H₂-CH=CH₂ |
| ~70.5 | Ar-CH₂-C H₂-O |
| ~36.0 | Ar-C H₂-CH₂-O |
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3030 | Medium | =C-H stretch (alkene and aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 1645 | Medium | C=C stretch (alkene) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| 1100 | Strong | C-O-C stretch (ether) |
| 990, 915 | Strong | =C-H bend (alkene out-of-plane) |
| 750, 700 | Strong | C-H bend (monosubstituted benzene out-of-plane) |
Table 4: Experimental Mass Spectrometry (MS) Data for this compound[1]
| m/z | Relative Intensity |
| 91 | Base Peak |
| 105 | High |
| 41 | High |
| 39 | Medium |
| 71 | Medium |
| 162 | Low (Molecular Ion) |
Experimental Protocols
The following sections detail the standard methodologies for obtaining NMR, IR, and mass spectra of liquid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A small amount of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation : The NMR spectrum is acquired using a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Acquisition : The sample tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a single pulse experiment is typically performed, and the free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Processing : The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of the different types of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the sample is placed directly onto the ATR crystal.
-
Instrumentation : An FT-IR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
-
Data Acquisition : A background spectrum of the clean salt plates or ATR crystal is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into a spectrum of absorbance or transmittance versus wavenumber.
-
Data Analysis : The resulting IR spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) for separation from any impurities. The sample is vaporized in the ion source.
-
Ionization : In the ion source, the vaporized molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization - EI). This process removes an electron from the molecule, forming a positively charged molecular ion (M⁺•). The excess energy from electron impact often causes the molecular ion to fragment into smaller, characteristic ions.
-
Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.
-
Data Representation : The data is presented as a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio. The most abundant ion is called the base peak and is assigned a relative intensity of 100%.
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the fragmentation pathway of this compound in mass spectrometry.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
Caption: Proposed mass spectrometry fragmentation of this compound.
Physical and chemical properties of [2-(allyloxy)ethyl]benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of [2-(allyloxy)ethyl]benzene. The information is intended to support research and development activities in the fields of organic chemistry, materials science, and drug discovery.
Chemical Identity
-
IUPAC Name: 1-(allyloxy)-2-phenylethane
-
Synonyms: Allyl phenethyl ether, Benzene, [2-(2-propen-1-yloxy)ethyl]-
-
CAS Number: 14289-65-7
-
Molecular Formula: C₁₁H₁₄O
-
Molecular Weight: 162.23 g/mol
Physicochemical Properties
The following table summarizes the key physicochemical properties of [2-(allyloxy)ethyl]benzene.
| Property | Value | Source |
| Physical State | Presumed to be a liquid at room temperature | N/A |
| Boiling Point | Not experimentally determined. Estimated based on similar structures. | N/A |
| Melting Point | Not experimentally determined. | N/A |
| Density | Not experimentally determined. | N/A |
| Solubility | Expected to be soluble in common organic solvents and insoluble in water. | N/A |
| XLogP3 | 2.7 | --INVALID-LINK-- |
| Topological Polar Surface Area | 9.23 Ų | --INVALID-LINK-- |
Synthesis
[2-(allyloxy)ethyl]benzene can be synthesized via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.
This protocol is adapted from the synthesis of analogous aryl ethers.
Materials:
-
2-Phenylethanol
-
Sodium hydride (NaH) or another strong base (e.g., potassium hydroxide)
-
Allyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-phenylethanol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford [2-(allyloxy)ethyl]benzene.
Diagram of Synthesis Workflow:
Chemical Reactivity
As an aryl allyl ether, [2-(allyloxy)ethyl]benzene is expected to undergo the Claisen rearrangement upon heating.
The Claisen rearrangement is a[1][1]-sigmatropic rearrangement that results in the formation of an ortho-allylphenol.
Mechanism:
The reaction proceeds through a concerted, pericyclic transition state. Heating [2-(allyloxy)ethyl]benzene is expected to yield 2-allyl-4-ethylphenol or 2-allyl-6-ethylphenol.
Diagram of Claisen Rearrangement:
Potential Biological Activity and Signaling
While no specific biological activities of [2-(allyloxy)ethyl]benzene have been reported, related compounds containing a phenethyl moiety, such as caffeic acid phenethyl ester (CAPE), have demonstrated cytotoxic effects on cancer cells. It is plausible that [2-(allyloxy)ethyl]benzene could exhibit some level of biological activity. A hypothetical signaling pathway for apoptosis that could be induced by a cytotoxic compound is presented below.
Hypothetical Apoptosis Signaling Pathway:
This diagram illustrates a simplified, generic pathway of apoptosis that could be initiated by a cytotoxic agent.
Spectroscopic Data
Expected ¹H NMR Spectral Features:
-
Aromatic protons: Multiplet in the range of 7.1-7.4 ppm.
-
Allylic protons:
-
-O-CH₂-: Doublet around 4.0 ppm.
-
=CH-: Multiplet around 5.9 ppm.
-
=CH₂: Two multiplets around 5.2-5.4 ppm.
-
-
Ethyl protons:
-
-CH₂-Ar: Triplet around 2.8 ppm.
-
-O-CH₂-: Triplet around 3.6 ppm.
-
Expected ¹³C NMR Spectral Features:
-
Aromatic carbons: Signals between 125-140 ppm.
-
Allylic carbons:
-
-O-CH₂-: Around 70 ppm.
-
=CH-: Around 135 ppm.
-
=CH₂: Around 117 ppm.
-
-
Ethyl carbons:
-
-CH₂-Ar: Around 36 ppm.
-
-O-CH₂-: Around 70 ppm.
-
Expected IR Spectral Features:
-
C-H (aromatic): ~3030 cm⁻¹
-
C-H (aliphatic): ~2850-2960 cm⁻¹
-
C=C (aromatic): ~1600, 1495 cm⁻¹
-
C=C (alkene): ~1645 cm⁻¹
-
C-O (ether): ~1050-1150 cm⁻¹
Safety and Handling
Specific toxicity data for [2-(allyloxy)ethyl]benzene is not available. However, based on related allyl ethers, it should be handled with care. Allyl compounds can be toxic and irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for qualified professionals. The information provided is based on available data for the compound and its structural analogs. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
Characterization of Allyl Phenethyl Ether (CAS Number: 14289-65-7): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl phenethyl ether, with the CAS number 14289-65-7, is an organic compound recognized for its pleasant floral and fruity aroma, leading to its application in the fragrance and flavor industries. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and relevant safety information. The data presented is intended to support researchers and professionals in its effective application and further investigation.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory and developmental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| Appearance | Colorless to pale yellow clear liquid | [3] |
| Odor | Fresh, sweet, floral, with fruity and chamomile notes | [4] |
| Boiling Point | 219-220 °C at 760 mmHg | [3] |
| Flash Point | 86.11 °C (187.00 °F) | [3][4] |
| Density | Approximately 1.0015 g/cm³ | [2] |
| Solubility | Insoluble in water; Soluble in alcohols and organic solvents. | [3] |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.2 (multiplet) | m | Aromatic protons | |
| 5.95 (ddt) | m | -CH=CH₂ | |
| 5.25 (dq) | m | -CH=CH₂ (trans) | |
| 5.17 (dq) | m | -CH=CH₂ (cis) | |
| 3.98 (dt) | m | -O-CH₂-CH= | |
| 3.61 (t) | t | Ph-CH₂-CH₂-O- | |
| 2.89 (t) | t | Ph-CH₂-CH₂-O- |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| 139.1 | Aromatic C | |
| 134.9 | -CH=CH₂ | |
| 128.9 | Aromatic CH | |
| 128.3 | Aromatic CH | |
| 126.2 | Aromatic CH | |
| 117.1 | -CH=CH₂ | |
| 70.1 | -O-CH₂-CH= | |
| 69.4 | Ph-CH₂-CH₂-O- | |
| 36.3 | Ph-CH₂-CH₂-O- |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Interpretation |
| ~3080, 3060, 3020 | Aromatic and vinyl C-H stretch | |
| ~2920, 2860 | Aliphatic C-H stretch | |
| ~1645 | C=C stretch (alkene) | |
| ~1600, 1495, 1450 | Aromatic C=C stretch | |
| ~1100 | C-O stretch (ether) | |
| ~990, 920 | =C-H bend (alkene) | |
| ~740, 700 | Aromatic C-H bend |
| Mass Spectrometry (MS) | m/z | Interpretation |
| 162 | [M]⁺ (Molecular ion) | |
| 105 | [C₈H₉]⁺ (phenethyl fragment) | |
| 91 | [C₇H₇]⁺ (tropylium ion) | |
| 77 | [C₆H₅]⁺ (phenyl fragment) | |
| 41 | [C₃H₅]⁺ (allyl fragment) |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the preparation of ethers.[5] This protocol details the synthesis of this compound from phenethyl alcohol and allyl bromide.
Materials:
-
Phenethyl alcohol
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Alkoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether or THF is prepared. To this suspension, phenethyl alcohol (1.0 equivalent) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenethyl alkoxide.
-
Ether Formation: The reaction mixture is cooled again to 0 °C, and allyl bromide (1.2 equivalents) is added dropwise. After the addition is complete, the mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Williamson ether synthesis.
References
IUPAC nomenclature and structure of allyl phenethyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl phenethyl ether, a member of the ether chemical class, is recognized for its utility in the fragrance and flavor industries. This guide provides a comprehensive overview of its chemical identity, structure, synthesis, and physicochemical properties, tailored for a scientific audience. While its primary applications are in perfumery, understanding its synthesis and characterization is valuable for chemists in various fields, including those in drug development who may encounter similar structural motifs.
IUPAC Nomenclature and Chemical Structure
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(prop-2-en-1-yloxy)ethylbenzene .[1][2][3] This name precisely describes the arrangement of its constituent functional groups: a phenethyl group attached to an allyl group via an ether linkage.
The structural formula and key chemical identifiers are summarized in the table below.
| Identifier | Value | Reference |
| Molecular Formula | C₁₁H₁₄O | [1][2][4] |
| Molecular Weight | 162.23 g/mol | [2][5] |
| CAS Number | 14289-65-7 | [2][3][5] |
| SMILES | C=CCOCCC1=CC=CC=C1 | [1][2] |
| InChI | InChI=1S/C11H14O/c1-2-9-12-10-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2 | [1][2] |
| InChIKey | QNBZQCMSRGAZCR-UHFFFAOYSA-N | [1][2] |
Physicochemical and Spectroscopic Data
This compound is typically described as a colorless liquid.[3] While extensive experimental data is not widely published, the following table summarizes available and predicted properties.
| Property | Value | Reference |
| Boiling Point | 115-116 °C at 37 Torr | [5] |
| Density | 1.0015 g/cm³ | [5] |
| Flash Point | 86.11 °C (187.00 °F) | [3][6] |
| XlogP | 2.7 | [1][2] |
Spectroscopic Characterization:
-
Mass Spectrometry (MS): The mass spectrum of this compound shows characteristic fragmentation patterns. The major peaks in the GC-MS analysis are observed at m/z values of 91 (tropylium ion, characteristic of a benzyl or related group) and 105.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage, C=C stretching of the allyl group, and the aromatic C-H and C=C stretching vibrations of the phenyl ring.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Williamson ether synthesis .[7][8][9] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this case, phenethyl alcohol is first deprotonated by a strong base to form the corresponding alkoxide, which then reacts with an allyl halide (e.g., allyl bromide) to yield the ether.
Experimental Protocol: Williamson Ether Synthesis
The following is a generalized experimental protocol for the synthesis of this compound, based on standard Williamson ether synthesis procedures.[7][8][9][10][11]
Materials:
-
Phenethyl alcohol
-
Sodium hydride (NaH) or another suitable strong base (e.g., potassium hydroxide)
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, distillation or chromatography equipment)
Procedure:
-
To a solution of phenethyl alcohol in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.2 equivalents).
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenethoxide.
-
To the resulting alkoxide solution, add allyl bromide (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Logical Relationships in Synthesis
The synthesis of this compound via the Williamson ether synthesis can be visualized as a straightforward two-step process.
Caption: Williamson Ether Synthesis of this compound.
Applications and Relevance
The primary application of this compound is as a fragrance ingredient in various consumer products, including perfumes, freshening compositions, and laundry detergents.[3][12][13] Its scent profile is described as green, fruity, with mushroom and honey notes.[3][5] While there is no indication of its direct use in drug development, the ether linkage and the presence of both an allyl and a phenethyl moiety make it a molecule of interest for understanding structure-activity relationships in medicinal chemistry. The allyl group, for instance, can be a useful protecting group for alcohols in organic synthesis.[14]
Conclusion
This compound is a well-defined chemical entity with established nomenclature and structure. Its synthesis is readily achievable through the robust and versatile Williamson ether synthesis. While detailed experimental and spectroscopic data are not as prevalent as for more common commodity chemicals, sufficient information exists to characterize the compound and understand its properties. For researchers in drug development and other scientific disciplines, the chemistry of this compound serves as a practical example of fundamental organic reactions and characterization techniques applicable to a wide range of molecules.
References
- 1. PubChemLite - this compound (C11H14O) [pubchemlite.lcsb.uni.lu]
- 2. (2-Allyloxyethyl)benzene | C11H14O | CID 84328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 14289-65-7 [thegoodscentscompany.com]
- 4. PubChemLite - QNBZQCMSRGAZCR-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 5. MYCOLIDE | 14289-65-7 [chemicalbook.com]
- 6. This compound, 14289-65-7 [perflavory.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. ias.ac.in [ias.ac.in]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. patents.justia.com [patents.justia.com]
- 13. CA2959432A1 - Malodor reduction compositions - Google Patents [patents.google.com]
- 14. Allyl butyl ether | 3739-64-8 | Benchchem [benchchem.com]
Thermal Stability of Allyl Phenethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of allyl phenethyl ether. Drawing upon established principles of physical organic chemistry and data from related compounds, this document outlines the expected decomposition pathways, presents methodologies for experimental investigation, and offers a framework for data interpretation. Due to a lack of specific experimental data for this compound in the public domain, this guide leverages information on analogous structures, particularly allyl phenyl ether and phenethyl phenyl ether, to predict its behavior.
Predicted Thermal Decomposition Pathways
The thermal degradation of this compound is anticipated to proceed through two primary, temperature-dependent pathways: a pericyclic rearrangement at lower temperatures and radical fragmentation at higher temperatures.
Claisen Rearrangement
At moderate temperatures, the most probable decomposition route is the Claisen rearrangement , a well-documented[1][1]-sigmatropic rearrangement common to allyl aryl ethers.[1][2] This concerted process involves the intramolecular rearrangement of the allyl group to the ortho position of the aromatic ring, proceeding through a cyclic transition state. The initial product is a non-aromatic intermediate which then tautomerizes to the more stable phenolic form, 2-allylphenol.[1][2]
The reaction is driven by the formation of a thermodynamically favorable carbonyl group in the intermediate stage.[2] For allyl phenyl ether, this rearrangement is the dominant thermal process.[3][4][5][6] It is reasonable to predict a similar pathway for this compound.
Caption: Predicted Claisen rearrangement of this compound.
Homolytic Cleavage
At higher temperatures, sufficient thermal energy can induce homolytic cleavage of the ether's covalent bonds, leading to the formation of radical species. Studies on the pyrolysis of similar compounds like phenyl ethyl ether and phenethyl phenyl ether indicate that bond fission is a key decomposition mechanism at elevated temperatures.[7][8][9][10] For this compound, the most likely points of cleavage are the C-O bonds, which would generate phenoxy and allyl radicals, or the C-C bond of the phenethyl group.
These highly reactive radical intermediates can then participate in a variety of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation, leading to a complex mixture of smaller molecules. A safety data sheet for the related allyl phenyl ether notes that decomposition above 150°C in the presence of metal salts can produce phenolic compounds and organic acid vapors.[11]
Caption: Potential homolytic cleavage pathways for this compound.
Quantitative Data Summary
| Compound | Decomposition Onset (°C) | Major Products | Method |
| Allyl Phenyl Ether | >150 (with metal salts)[11] | 2-Allylphenol | Claisen Rearrangement[1][2][6] |
| Phenethyl Phenyl Ether | ~300 - 1350 | Phenol, Styrene, Toluene | Pyrolysis-PIMS[9][10] |
| Diallyl Ether | 272 - 354 | Acrolein, Propene | Gas-Phase Pyrolysis[12] |
Experimental Protocols
To definitively characterize the thermal stability of this compound, a series of well-established analytical techniques should be employed.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[13][14][15]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen or Argon (inert) to study pyrolysis, or Air/Oxygen (oxidative) to study thermal-oxidative degradation.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program: Ramp from ambient temperature to 600°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min). Using multiple heating rates allows for kinetic analysis.[13][14]
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition (the temperature at which mass loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on exothermic or endothermic transitions.[15]
Methodology:
-
Sample Preparation: Seal 2-5 mg of this compound in a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup:
-
Atmosphere: Inert (Nitrogen or Argon).
-
Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected decomposition.
-
-
Data Analysis: The DSC thermogram will show exothermic peaks corresponding to decomposition events. The onset temperature and the peak maximum of the exotherm provide information about the thermal stability. The area under the peak can be used to quantify the heat of decomposition.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is essential for identifying the volatile and semi-volatile products of thermal decomposition.
Methodology:
-
Sample Decomposition: Heat a known quantity of this compound in a sealed, inert atmosphere vial at a specific temperature (determined from TGA/DSC results) for a set period. Alternatively, a pyrolysis-GC-MS system can be used for direct analysis of decomposition products at various temperatures.
-
Product Extraction: If not using a pyrolysis-GC-MS, after cooling, extract the contents of the vial with a suitable solvent (e.g., dichloromethane).
-
GC-MS Analysis:
-
Inject the extract into the GC-MS.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically suitable.
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C) to separate the decomposition products.
-
MS Detection: The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be compared to spectral libraries (e.g., NIST) for identification.
-
Caption: Workflow for studying the thermal stability of this compound.
Conclusion
While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its likely behavior can be inferred from the well-established chemistry of related compounds. The primary decomposition pathways are predicted to be a Claisen rearrangement at lower temperatures and homolytic cleavage at higher temperatures. The experimental protocols outlined in this guide, including TGA, DSC, and GC-MS, provide a robust framework for researchers to thoroughly investigate the thermal stability, decomposition kinetics, and product formation of this compound. Such studies are crucial for ensuring the safe handling, storage, and application of this compound in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Allyl phenyl ether - Wikipedia [en.wikipedia.org]
- 7. The very low-pressure pyrolysis of phenyl ethyl ether, phenyl allyl ether, and benzyl methyl ether and the enthalpy of formation of the phenoxy radical [authors.library.caltech.edu]
- 8. Kinetic analysis of the pyrolysis of phenethyl phenyl ether: computational prediction of alpha/beta-selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gelest.com [gelest.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. research.unipd.it [research.unipd.it]
An In-depth Technical Guide on the Solubility of Allyl Phenethyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl phenethyl ether is an organic compound with potential applications in various fields of chemical synthesis and research. A thorough understanding of its solubility in different organic solvents is crucial for its handling, purification, reaction setup, and formulation. This guide provides a comprehensive overview of the predicted solubility of this compound, alongside a detailed experimental protocol for its quantitative determination. Due to a lack of specific experimental data in the public domain for this compound, this guide combines theoretical principles with established methodologies to empower researchers to assess its solubility characteristics.
Predicted Solubility Profile
The solubility of a compound is largely governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[1] this compound possesses both non-polar (aromatic phenethyl group, allyl group) and polar (ether oxygen) characteristics. This structure suggests it will be soluble in a range of organic solvents.
-
Non-polar Solvents (e.g., Hexane, Toluene): The significant hydrocarbon portion of this compound suggests good solubility in non-polar solvents, driven by London dispersion forces.
-
Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether): The ether oxygen in this compound can act as a hydrogen bond acceptor, and the molecule has a small dipole moment.[2] This indicates it should be soluble in polar aprotic solvents. For instance, diallyl ether is miscible with ethanol and diethyl ether.[3] Similarly, methyl phenethyl ether is soluble in organic solvents.[4][5]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While ethers can accept hydrogen bonds, they do not have hydroxyl groups to donate them.[2] Their solubility in polar protic solvents is generally lower than in other organic solvents but still significant. For comparison, phenethyl alcohol is miscible with most organic solvents.[6]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar Aliphatic | Hexane, Cyclohexane | High | Dominated by London dispersion forces between the large non-polar groups of the solute and solvent. |
| Non-polar Aromatic | Toluene, Benzene | Very High | Pi-pi stacking interactions between the aromatic rings of the solute and solvent, in addition to dispersion forces. |
| Halogenated | Dichloromethane, Chloroform | High | Dipole-dipole interactions and dispersion forces. Chloroform is noted as a solvent for allyl ether.[7] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Very High (Miscible) | "Like dissolves like" principle at its strongest. Both solute and solvent are ethers. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Strong dipole-dipole interactions between the ketone carbonyl group and the ether group. |
| Esters | Ethyl Acetate | High | Similar polarity and intermolecular force profile to ketones. |
| Alcohols | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the ether oxygen, but the non-polar bulk of the molecule may limit miscibility compared to smaller ethers. Allyl alcohol is miscible with organic solvents.[8] |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong dipole-dipole interactions are expected to lead to good solubility. |
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters
A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[9] A substance is likely to dissolve in a solvent if their HSP values are similar. While the specific HSP values for this compound are not available, values for similar ethers can be used as a reference.[10][11] The principle is that the "distance" between the parameters of the solute and solvent in the 3D Hansen space determines the degree of interaction; smaller distances imply higher solubility.[11]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent, adapted from the OECD Test Guideline 105 (Flask Method) and general laboratory practices.[12][13][14] This method is suitable for determining solubility above 0.1 g/L.[12]
Objective: To determine the saturation mass concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
High-purity this compound
-
Analytical grade organic solvents
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (chemically resistant, e.g., PTFE)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV detector (HPLC-UV)
Procedure:
-
Preliminary Test: To estimate the approximate solubility, add about 10 mg of this compound to 1 mL of the solvent in a vial.[15] Observe if it dissolves completely with shaking. If it does, incrementally add more solute until it no longer dissolves. This helps in planning the definitive test.
-
Preparation of Saturated Solutions: In triplicate for each solvent, add an excess amount of this compound (e.g., 2-5 times the estimated solubility) to a known volume of the solvent in a vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).[12] Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled bath for at least 24 hours to allow the undissolved solute to settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a glass syringe. Immediately attach a syringe filter and discard the first portion of the filtrate to saturate the filter material. Collect the subsequent filtrate into a clean vial.
-
Sample Preparation for Analysis: Accurately dilute a known volume of the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantitative Analysis (GC-FID Example):
-
Calibration: Prepare a series of standard solutions of this compound in the test solvent of known concentrations.
-
Analysis: Inject the prepared standards and the diluted sample filtrate into the GC-FID.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation to determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is expressed in g/L or mol/L.
Table 2: Example of a Structured Table for Reporting Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Hexane | 25.0 ± 0.5 | Experimental Value | Calculated Value | Isothermal Saturation, GC-FID |
| Toluene | 25.0 ± 0.5 | Experimental Value | Calculated Value | Isothermal Saturation, GC-FID |
| Dichloromethane | 25.0 ± 0.5 | Experimental Value | Calculated Value | Isothermal Saturation, GC-FID |
| Diethyl Ether | 25.0 ± 0.5 | Experimental Value | Calculated Value | Isothermal Saturation, GC-FID |
| Acetone | 25.0 ± 0.5 | Experimental Value | Calculated Value | Isothermal Saturation, GC-FID |
| Ethyl Acetate | 25.0 ± 0.5 | Experimental Value | Calculated Value | Isothermal Saturation, GC-FID |
| Ethanol | 25.0 ± 0.5 | Experimental Value | Calculated Value | Isothermal Saturation, GC-FID |
| Methanol | 25.0 ± 0.5 | Experimental Value | Calculated Value | Isothermal Saturation, GC-FID |
Visualizations
Caption: Workflow for experimental solubility determination.
References
- 1. chem.ws [chem.ws]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Allyl Ether [drugfuture.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 7. Allyl ether CAS#: 557-40-4 [m.chemicalbook.com]
- 8. Allyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 9. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.al]
- 13. filab.fr [filab.fr]
- 14. laboratuar.com [laboratuar.com]
- 15. researchgate.net [researchgate.net]
Potential Biological Activities of Allyl Phenethyl Ether Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl phenethyl ether derivatives represent a class of organic compounds with potential for diverse biological activities. While research specifically focused on this compound derivatives is nascent, the broader family of allyl-containing compounds has demonstrated significant promise in preclinical studies, exhibiting anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide consolidates the current understanding of the potential biological activities of this compound derivatives, drawing insights from structurally related compounds. It provides a summary of available quantitative data, detailed experimental protocols for key bioassays, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and drug discovery efforts in this area.
Introduction
The allyl functional group, characterized by a methylene bridge attached to a vinyl group, is a key pharmacophore found in numerous natural and synthetic bioactive molecules. Its presence often imparts unique chemical reactivity and biological activity. Similarly, the phenethyl ether moiety is a structural component in various pharmacologically active compounds. The combination of these two motifs in this compound derivatives presents an intriguing scaffold for the development of novel therapeutic agents. Although direct studies on this specific class of compounds are limited, this guide extrapolates potential biological activities based on evidence from analogous structures, such as allyl phenyl ethers, and other allyl derivatives.
Potential Biological Activities
Based on the bioactivities of structurally similar compounds, this compound derivatives are hypothesized to possess the following pharmacological properties:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of allyl-containing compounds, particularly those derived from natural sources like garlic. These compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance, derivatives of 4-allyl-2-methoxyphenol have demonstrated cytotoxicity against human breast cancer cells (MCF-7)[1]. The proposed mechanisms of action for allyl derivatives often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression[2].
Antimicrobial Activity
Allyl derivatives have also been investigated for their antimicrobial properties. For example, phenyl ether compounds have shown a broad spectrum of antimicrobial activity against various plant pathogenic fungi and bacteria, with minimum inhibitory concentration (MIC) values ranging from 6.3 to 200 μg/mL[3]. The lipophilicity and electronic properties conferred by the allyl and phenethyl groups could contribute to the disruption of microbial cell membranes and inhibition of essential enzymes.
Antioxidant Activity
The antioxidant potential of phenolic ethers and related compounds is well-documented. The ability to scavenge free radicals is a key mechanism in preventing oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity. While specific data for this compound is unavailable, related phenolic compounds have shown significant radical scavenging capabilities.
Anti-inflammatory Activity
Certain aryl ether derivatives have been explored for their anti-inflammatory effects[4]. The mechanism of action is often associated with the inhibition of inflammatory mediators and enzymes such as cyclooxygenases (COX). The structural features of this compound derivatives suggest they could also modulate inflammatory pathways.
Quantitative Data Summary
The following tables summarize quantitative bioactivity data from studies on structurally related allyl derivatives. It is important to note that these are not data for this compound derivatives themselves but provide a basis for hypothesizing their potential efficacy.
Table 1: Anticancer Activity of Related Allyl Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| 4-Allyl-2-methoxyphenol Derivatives | MCF-7 (Breast Cancer) | IC50 | 0.400 - 5.73 µg/mL | [1] |
| Chrysin Ether Derivatives | HCT116 (Colon Cancer) | IC50 | 1.56 - 33.5 µM | [5] |
| 2-Naphthol Derivatives | Various Cancer Lines | IC50 | 0.8 - 1.6 µM | [6] |
Table 2: Antimicrobial Activity of Related Ether Derivatives
| Compound Class | Organism | Activity Metric | Value | Reference |
| Phenyl Ethers | Plant Pathogenic Fungi & Bacteria | MIC | 6.3 - 200 µg/mL | [3] |
| 2-Phenylethyl Methyl Ether | Staphylococcus aureus | MIC | 50 mM | [7] |
| 3-Allyl-5-substituted-thiadiazine-2-thiones | Various Bacteria & Fungi | MIC | 0.25 - 1 µmole/ml | [8] |
Experimental Protocols
Detailed methodologies for key in vitro assays relevant to the potential biological activities of this compound derivatives are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (this compound derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][10][11][12][13]
-
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
-
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which can be measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
A control containing only the solvent and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[14][15][16]
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism. The lowest concentration that prevents visible growth is the MIC.
-
Protocol:
-
Perform a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (for bacteria) or fungal growth.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a general experimental workflow for screening biological activities and a hypothetical signaling pathway that could be modulated by this compound derivatives based on the activities of related compounds.
Caption: General experimental workflow for the synthesis, screening, and mechanistic evaluation of this compound derivatives.
Caption: Hypothetical signaling pathway for apoptosis induction by an this compound derivative in cancer cells.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound derivatives is currently limited, the data from structurally related compounds provide a strong rationale for their investigation as potential therapeutic agents. The anticancer, antimicrobial, antioxidant, and anti-inflammatory activities observed in analogous compound series suggest that this compound derivatives are a promising scaffold for drug discovery.
Future research should focus on the synthesis of a library of this compound derivatives with diverse substitution patterns on both the allyl and phenethyl moieties. Systematic screening of these compounds using the assays detailed in this guide will be crucial to identify lead candidates. Subsequent mechanistic studies will then be necessary to elucidate the specific molecular targets and signaling pathways involved in their biological effects. The information and protocols provided herein offer a foundational framework to accelerate these research endeavors.
References
- 1. media.neliti.com [media.neliti.com]
- 2. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenyl Ethers from the Marine-Derived Fungus Aspergillus tabacinus and Their Antimicrobial Activity Against Plant Pathogenic Fungi and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the antibiofilm potential of 2-Phenylethyl methyl ether (PEME), a bioactive compound of Kewda essential oil against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 15. plant-stress.weebly.com [plant-stress.weebly.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
A Technical Guide to the Safe Handling of Allyl Phenyl Ether in Research Laboratories
This guide is intended for researchers, scientists, and drug development professionals, providing in-depth safety information, handling protocols, and emergency procedures for Allyl Phenyl Ether.
Chemical Identification and Properties
Allyl phenyl ether is a colorless oily liquid with an ethereal odor.[1][2] It is used as a chemical intermediate in research and industrial applications.[3]
Table 1: Physical and Chemical Properties of Allyl Phenyl Ether
| Property | Value | Source(s) |
| CAS Number | 1746-13-0 | [3][4] |
| Molecular Formula | C₉H₁₀O | [3][4] |
| Molecular Weight | 134.18 g/mol | [5] |
| Appearance | Colorless to very slight yellow liquid | [1][2] |
| Boiling Point | 192 °C (377.6 °F) @ 760 mmHg | [5][6] |
| Flash Point | 62 °C (143.6 °F) - Closed Cup | [6] |
| Density | 0.978 g/mL at 25 °C | [5] |
| Solubility | Insoluble in water.[2] Miscible with diethyl ether.[1] | [1][2] |
| Vapor Pressure | 0.682 mmHg @ 25 °C (estimated) | [7] |
| Refractive Index | n20/D 1.522 | [5] |
Hazard Identification and GHS Classification
Allyl phenyl ether is classified as a combustible liquid.[3][6]
Table 2: GHS Classification for Allyl Phenyl Ether
| Classification | Code | Description | Source(s) |
| Flammable Liquids | H227 | Combustible liquid | [3] |
| Acute Toxicity, Oral (Potential) | H302 | Harmful if swallowed | [4][8] |
| Acute Toxicity, Dermal (Potential) | H312 | Harmful in contact with skin | [4][8] |
| Acute Toxicity, Inhalation (Potential) | H332 | Harmful if inhaled | [4][8] |
| Skin Corrosion/Irritation (Potential) | H315 | Causes skin irritation | [9] |
| Serious Eye Damage/Eye Irritation (Potential) | H319 | Causes serious eye irritation | [9] |
| Specific Target Organ Toxicity - Single Exposure (Potential) | H335 | May cause respiratory irritation | [9] |
Note: Some classifications are based on aggregated data and may vary between suppliers.[4]
The GHS labeling for allyl phenyl ether includes the following:
GHS Pictograms for Allyl Phenyl Ether.
Toxicological Information
Exposure to allyl phenyl ether may cause irritation to the skin, eyes, and respiratory tract.[3] It may be harmful if swallowed, inhaled, or in contact with skin.[3] Repeated exposure can potentially cause kidney damage.[3]
Table 3: Acute Toxicity Data for Allyl Phenyl Ether
| Route | Species | Value | Source(s) |
| Intraperitoneal | Mouse | LD50: 100 mg/kg | [3] |
| Intravenous | Mouse | LD50: 63 mg/kg | [3] |
Experimental Protocols
Storage:
-
Store in a cool, dry, and well-ventilated area.[9]
-
Store away from heat, sparks, open flames, and other ignition sources.[3][6]
-
Incompatible materials include oxidizing agents.[3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
Handling:
-
Avoid contact with eyes, skin, and clothing.[3]
-
Do not breathe vapors or mist.[3]
-
Use only in a well-ventilated area or with local exhaust ventilation.[3][9]
-
Wear appropriate personal protective equipment (PPE).[3]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]
-
Use non-sparking tools.[3]
Workflow for Safe Handling of Allyl Phenyl Ether.
In case of exposure, follow these first aid protocols and seek medical attention.[3]
Table 4: First Aid Procedures for Allyl Phenyl Ether Exposure
| Exposure Route | Protocol | Source(s) |
| Inhalation | Remove the individual to fresh air and keep them at rest in a comfortable breathing position. If feeling unwell, seek medical advice. | [3] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water. Get medical advice/attention if irritation occurs. | [3][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention. | [3][9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention. | [2][3][6] |
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
For Minor Spills:
-
Remove Ignition Sources: Immediately eliminate all sources of ignition (e.g., open flames, sparks).[9]
-
Ventilate the Area: Ensure adequate ventilation.[9]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[3][9]
-
Containment: Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[3][9] Do not use combustible materials like paper towels.
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for waste disposal.[3][9]
-
Decontamination: Wipe up any remaining residue and decontaminate the area.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[3][9]
For Major Spills:
-
Evacuate: Evacuate unnecessary personnel from the area.[3]
-
Alert Authorities: Alert the appropriate emergency response team or fire department.[9]
-
Isolate the Area: Isolate the spill area and prevent entry.
-
Ventilate: If safe to do so, increase ventilation.[9]
Logical Workflow for Handling a Chemical Spill.
Fire and Explosion Data
Allyl phenyl ether is a combustible liquid and presents a fire hazard when exposed to heat or flame.[3][9]
Table 5: Fire and Explosion Hazard Data
| Parameter | Information | Source(s) |
| Flash Point | 62 °C (143.6 °F) | [6] |
| Fire Hazard | Combustible liquid. | [3] |
| Explosion Hazard | Mists containing combustible materials may be explosive. Heating may cause expansion or decomposition leading to violent rupture of containers. | [9] |
| Suitable Extinguishing Media | Water spray, water fog, foam, carbon dioxide, dry chemical. | [3] |
| Unsuitable Extinguishing Media | None known. | [3] |
| Hazardous Combustion Products | Irritating fumes and acid vapors, including phenolic compounds, may develop. | [3] |
| Firefighting Procedures | Exercise caution when fighting any chemical fire. Wear a self-contained breathing apparatus and full protective gear. Use water spray or fog to cool exposed containers. | [3][9] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to minimize exposure.
Table 6: Exposure Controls and Personal Protective Equipment
| Control | Specification | Source(s) |
| Engineering Controls | Provide local exhaust or general room ventilation. Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure. | [3] |
| Eye/Face Protection | Chemical goggles. Contact lenses should not be worn. | [3] |
| Hand Protection | Neoprene or nitrile rubber gloves. | [3] |
| Skin and Body Protection | Wear suitable protective clothing. | [3] |
| Respiratory Protection | If inhalation may occur, use of respiratory protection equipment is recommended. | [3] |
Stability and Reactivity
-
Chemical Stability: Stable under normal conditions.[3]
-
Conditions to Avoid: Heat, sparks, and open flames.[3] Decomposes when heated above 150°C in the presence of metal salts.[3]
-
Incompatible Materials: Oxidizing agents.[3]
-
Hazardous Decomposition Products: Organic acid vapors, including phenolic compounds.[3]
-
Peroxide Formation: Ethers like allyl phenyl ether can form explosive peroxides over time, especially when exposed to air.[4] It is advisable to test for peroxides before heating or distillation.
References
- 1. allyl phenyl ether [chemister.ru]
- 2. Allyl phenyl ether(1746-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. gelest.com [gelest.com]
- 4. Allyl phenyl ether | C9H10O | CID 74458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Allyl phenyl ether 99 1746-13-0 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. allyl phenyl ether, 1746-13-0 [thegoodscentscompany.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Allyl phenyl ether - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Williamson Ether Synthesis of Allyl Phenethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of allyl phenethyl ether via the Williamson ether synthesis. This method is a cornerstone of organic synthesis for the preparation of unsymmetrical ethers. The protocol herein describes the reaction of phenethyl alcohol with allyl bromide in the presence of a base. While specific quantitative data for this compound is not widely available in public literature, this document presents a representative protocol and expected data based on analogous Williamson ether syntheses.
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. The alkoxide is typically generated in situ by deprotonating an alcohol with a suitable base. Key factors influencing the success of the synthesis include the choice of base, solvent, and the nature of the alkyl halide, which should ideally be primary to minimize competing elimination reactions.[1][2]
Allyl ethers, such as this compound, are valuable intermediates in organic synthesis, finding applications in the development of new chemical entities and functional materials. The allyl group can serve as a protecting group for alcohols and can also participate in various subsequent chemical transformations.
Reaction Scheme
Representative Quantitative Data
| Parameter | Value | Notes |
| Reactants | ||
| Phenethyl Alcohol | 1.0 eq | Starting material |
| Allyl Bromide | 1.2 eq | Alkylating agent |
| Sodium Hydride (60% dispersion in mineral oil) | 1.2 eq | Base |
| Tetrahydrofuran (THF) | Anhydrous | Solvent |
| Reaction Conditions | ||
| Temperature | Room Temperature to 40 °C | |
| Reaction Time | 4-12 hours | Monitored by TLC |
| Product | ||
| This compound | CAS: 14289-65-7 [3] | |
| Molecular Formula | C₁₁H₁₄O | |
| Molecular Weight | 162.23 g/mol | |
| Boiling Point | 219-220 °C (estimated) | |
| Flash Point | 86.11 °C (187.00 °F)[3] | |
| Yield | ||
| Theoretical Yield | Calculated based on limiting reagent | |
| Representative Crude Yield | 70-90% | Typical for Williamson ether synthesis[1] |
| Representative Purified Yield | 60-80% | After column chromatography |
| Characterization (Representative) | Note: Specific spectra for this compound are not available. The following are expected characteristic peaks. | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | Phenyl protons (5H, m), -O-CH₂- (allyl, 2H, d), -CH=CH₂ (1H, m), =CH₂ (2H, m), -O-CH₂- (phenethyl, 2H, t), -CH₂-Ph (2H, t) | |
| IR (neat), ν (cm⁻¹) | ~3070 (C-H, sp²), ~2930 (C-H, sp³), ~1645 (C=C), ~1100 (C-O ether) | |
| Mass Spectrum (EI), m/z | M⁺ at 162, characteristic fragments |
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on established Williamson ether synthesis methodologies.[4]
Materials:
-
Phenethyl alcohol
-
Allyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Reflux condenser (optional, depending on reaction temperature)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add phenethyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous THF.
-
-
Formation of the Alkoxide:
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium phenethoxide.
-
-
Addition of Allyl Bromide:
-
Slowly add allyl bromide (1.2 eq) to the reaction mixture via syringe.
-
The reaction may be exothermic. Maintain the temperature with a water bath if necessary.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or gently heat to 40 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (phenethyl alcohol) is consumed (typically 4-12 hours).
-
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution to decompose any unreacted NaH.
-
Add water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
-
Characterization:
-
Collect the fractions containing the pure product (as determined by TLC).
-
Concentrate the pure fractions under reduced pressure to yield this compound as a colorless to pale yellow liquid.
-
Characterize the final product by ¹H NMR, IR spectroscopy, and mass spectrometry.
-
Experimental Workflow
Caption: Experimental workflow for the Williamson ether synthesis of this compound.
References
Application of Allyl Phenethyl Ether in Organic Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl phenethyl ether is a versatile reagent in organic synthesis, primarily utilized as a precursor for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. This[1][1]-sigmatropic rearrangement allows for the stereospecific synthesis of ortho-allyl phenols, which are valuable intermediates in the preparation of a wide range of compounds, including pharmaceuticals, fragrances, and polymers.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in organic synthesis.
Core Applications
The principal application of this compound is its thermal or catalyzed rearrangement to 2-allylphenol. This reaction proceeds through a concerted, intramolecular mechanism involving a cyclic transition state, leading to a high degree of regioselectivity.[1][4]
Diagram of the Claisen Rearrangement
Caption: The Claisen rearrangement of this compound to 2-allylphenol.
Experimental Protocols
Synthesis of this compound (Williamson Ether Synthesis)
This protocol describes the synthesis of this compound from phenol and allyl bromide. The reaction proceeds via a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile.[5]
Materials:
-
Phenol
-
Allyl bromide
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)[4]
-
Acetone or Dimethoxyethane (DME)[5]
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in acetone or DME.
-
Add a base (e.g., powdered K₂CO₃, 1.5 eq) to the solution.[4]
-
To the stirred suspension, add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Expected Yield: The yield is almost quantitative when the reaction is conducted in a homogeneous solution using dimethoxyethane.[5]
Claisen Rearrangement of this compound to 2-Allylphenol
This protocol details the thermal rearrangement of this compound.
Materials:
-
This compound
-
20% aqueous sodium hydroxide (NaOH) solution
-
Petroleum ether
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place this compound in a flask equipped with an air condenser.
-
Heat the ether in an oil bath. The temperature will rise from approximately 190°C to 220°C over a period of four to six hours.[2] Continue heating until the temperature no longer rises.
-
Cool the reaction product to room temperature.
-
Dissolve the crude product in a 20% aqueous sodium hydroxide solution.
-
Extract the alkaline solution with petroleum ether to remove any unreacted this compound.[2]
-
Acidify the aqueous layer with sulfuric acid to precipitate the 2-allylphenol.
-
Extract the 2-allylphenol with diethyl ether.
-
Dry the ethereal solution over anhydrous sodium sulfate, filter, and evaporate the ether.[2]
-
The crude 2-allylphenol can be further purified by vacuum distillation.
Expected Yield: The yield of 2-allylphenol is almost quantitative.[2]
Microwave-Assisted Lewis Acid Catalyzed Claisen Rearrangement
This method provides a rapid and efficient alternative to the thermal rearrangement.
Materials:
-
o-Allylaryl ether (substrate)
-
Zinc chloride (ZnCl₂) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Xylene
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL borosil flask suitable for microwave irradiation, place the o-allylaryl ether (12.5 mmol) and the Lewis acid (fused ZnCl₂ - 44.7 mmol or BF₃·OEt₂ - 17.5 mmol) in a minimal amount of xylene.
-
Subject the reaction mixture to microwave irradiation at 720W in 30-second cycles. Monitor the reaction progress by TLC. The total reaction time is typically 5-8 minutes.
-
After completion, cool the mixture to room temperature.
-
Pour the mixture into water (80 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over MgSO₄, and concentrate to yield the 2-allylphenol derivative.
Quantitative Data
The following table summarizes the yields for the microwave-assisted Claisen rearrangement of various substituted o-allylaryl ethers using different Lewis acid catalysts.
| Entry | Substrate (R) | Catalyst | Time (min) | Yield (%) |
| 1 | H | ZnCl₂ | 5 | 92 |
| 2 | H | BF₃·OEt₂ | 5 | 95 |
| 3 | 4-CH₃ | ZnCl₂ | 6 | 90 |
| 4 | 4-CH₃ | BF₃·OEt₂ | 6 | 93 |
| 5 | 4-OCH₃ | ZnCl₂ | 7 | 88 |
| 6 | 4-OCH₃ | BF₃·OEt₂ | 7 | 91 |
| 7 | 4-Cl | ZnCl₂ | 5 | 94 |
| 8 | 4-Cl | BF₃·OEt₂ | 5 | 96 |
| 9 | 2,4-di-CH₃ | ZnCl₂ | 8 | 85 |
| 10 | 2,4-di-CH₃ | BF₃·OEt₂ | 8 | 88 |
Data sourced from a study on microwave-induced Lewis acid-catalyzed Claisen rearrangement.
Applications in Drug Development
This compound and its primary product, 2-allylphenol, are valuable intermediates in the pharmaceutical industry.[3][6] While direct incorporation of the this compound moiety into a final drug product is less common, the 2-allylphenol scaffold is a key building block for more complex molecules.
Workflow: From this compound to Pharmaceutical Intermediates
Caption: Synthetic pathway from this compound to APIs.
2-Allylphenol and its derivatives are utilized in the synthesis of a variety of bioactive compounds, including:
-
Fragrances and Dyes: As a precursor to various aromatic compounds.[2]
-
Polymer Chemistry: As a crosslinking agent to enhance the properties of materials like epoxy resins.[2]
-
Pharmaceuticals: 2-Allylphenol has inherent biological activity and serves as an intermediate in the development of new drugs.[2][7] For instance, the dihydrobenzofuran moiety, which can be synthesized from 2-allylphenol derivatives, is a common scaffold in medicinal chemistry.[1][8] Studies have also suggested that allyl phenyl ether itself may act as an antimicrobial agent by inhibiting the enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in fatty acid synthesis.[9]
Conclusion
This compound is a cornerstone intermediate in organic synthesis, with its utility centered on the highly efficient and selective Claisen rearrangement. The resulting 2-allylphenol is a versatile building block for a multitude of applications, particularly in the pharmaceutical and materials science sectors. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. en.cnpolymer.com [en.cnpolymer.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Allyl phenyl ether - Wikipedia [en.wikipedia.org]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Allyl phenyl ether | 1746-13-0 | FA35956 | Biosynth [biosynth.com]
Application Note: Gas Chromatography Methods for the Analysis of Allyl Phenethyl Ether
Introduction
Allyl phenethyl ether is a significant compound in various research and industrial applications, including fragrance and flavor chemistry, as well as in the synthesis of pharmaceuticals and other organic molecules. Accurate and reliable quantification of this compound is crucial for quality control, reaction monitoring, and stability studies. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and analysis of volatile and semi-volatile compounds like ethers.[1] This application note provides a detailed protocol for the determination of this compound using gas chromatography with a flame ionization detector (GC-FID), a robust and sensitive detector for organic compounds.[2][3]
Principle of the Method
Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[4] For the analysis of this compound, the sample is first dissolved in a suitable volatile solvent and injected into the GC system. The high temperature of the injection port vaporizes the sample, which is then carried by an inert gas (the mobile phase) onto the analytical column. The separation is achieved based on the analyte's boiling point and its interaction with the stationary phase.[5] Following separation, the eluted this compound is detected by a flame ionization detector (FID), which generates a signal proportional to the amount of analyte present.
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC analysis.[6] The following protocol outlines a general procedure for liquid samples.
-
Solvent Selection: Choose a high-purity, volatile organic solvent in which this compound is readily soluble. Suitable solvents include methanol, ethanol, acetone, diethyl ether, and dichloromethane.[7][8] The solvent should not co-elute with the analyte or any other compounds of interest.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the selected solvent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh or measure the sample containing this compound.
-
Dissolve the sample in the chosen solvent to a final concentration within the calibration range. A typical starting concentration is around 10 µg/mL.[9]
-
Ensure the sample is completely dissolved. If particulates are present, filter the sample through a 0.45 µm syringe filter to prevent clogging of the GC syringe and column.[8]
-
Transfer the final solution to a 2 mL autosampler vial for analysis.[9]
-
2. Gas Chromatography (GC) Method
The following GC parameters provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[9] |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 250 °C[10] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium or Hydrogen[11] |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C[10] |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
3. Data Analysis and Quantification
-
Identification: The retention time of the peak in the sample chromatogram should match that of the this compound standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the this compound standards against their corresponding concentrations. The concentration of this compound in the sample is then determined by interpolating its peak area from the calibration curve.
Quantitative Data Summary
The following table summarizes typical parameters for the GC-FID analysis of volatile ethers. Specific values for this compound should be determined during method validation.
| Parameter | Expected Value/Range | Reference Compound Example (Allyl Ethyl Ether on DB-624)[10][12][13] |
| Retention Time (t_R) | Dependent on column and temperature program | 6.41 min |
| Linear Range | 1 - 100 µg/mL (Typical) | Not Available |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL (Typical) | Not Available |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL (Typical) | Not Available |
| Repeatability (%RSD) | < 5% | Not Available |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the GC analysis of this compound.
References
- 1. odinity.com [odinity.com]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. postnova.com [postnova.com]
- 5. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 6. iltusa.com [iltusa.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. axialscientific.com [axialscientific.com]
- 11. gcms.cz [gcms.cz]
- 12. scribd.com [scribd.com]
- 13. chem-agilent.com [chem-agilent.com]
Application Note: High-Performance Liquid Chromatography for the Purification of Allyl Phenethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of allyl phenethyl ether. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a high-purity final compound. The method utilizes a C18 stationary phase with a methanol-water mobile phase gradient, ensuring effective separation of the target compound from starting materials and byproducts.
Introduction
This compound is an aromatic ether with potential applications in the synthesis of more complex molecules, including pharmaceuticals and fragrance compounds. As with many organic syntheses, the crude product mixture often contains unreacted starting materials, such as phenethyl alcohol and allyl bromide, as well as potential side products. Achieving high purity of the final compound is critical for subsequent applications and accurate characterization. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such compounds due to its high resolution and reproducibility. This document provides a detailed protocol for the preparative HPLC purification of this compound.
Experimental Protocol
This section outlines the necessary materials, equipment, and step-by-step procedures for the purification of this compound.
Materials and Equipment
-
Solvents: HPLC-grade methanol, HPLC-grade water, Acetonitrile (for sample preparation)
-
Reagents: Crude this compound, phenethyl alcohol standard, allyl bromide (handle with care in a fume hood)
-
Equipment:
-
Preparative HPLC system with a gradient pump and UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Sample injector (manual or autosampler)
-
Fraction collector
-
Rotary evaporator
-
Analytical HPLC system for purity analysis
-
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of acetonitrile to create a concentrated stock solution (e.g., 100 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Perform a small analytical scale injection to determine the retention time of the product and assess the separation from impurities before proceeding to a preparative scale injection.
HPLC Instrumentation and Conditions
A typical reversed-phase HPLC method is employed for the purification.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Condition |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Methanol |
| Gradient | 60% B to 90% B over 20 minutes |
| Flow Rate | 15.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (depending on concentration and column capacity) |
| Column Temperature | Ambient |
Purification and Post-Purification Processing
-
Equilibrate the preparative column with the initial mobile phase conditions (60% Methanol / 40% Water) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the filtered crude sample onto the column.
-
Initiate the gradient elution and monitor the chromatogram in real-time.
-
Collect the fraction corresponding to the this compound peak, which is expected to be the major peak eluting after the more polar impurities.
-
Combine the collected fractions containing the pure product.
-
Remove the methanol from the collected fractions using a rotary evaporator.
-
Perform a liquid-liquid extraction of the remaining aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
-
Verify the purity of the final product using analytical HPLC.
Data Presentation
The following table summarizes the expected retention times for the target compound and potential impurities under the specified analytical HPLC conditions (adapted from preparative conditions for analytical scale).
Table 2: Expected Retention Times of this compound and Related Compounds
| Compound | Expected Retention Time (min) |
| Phenethyl Alcohol | 3.5 |
| Allyl Bromide | 5.2 |
| This compound | 8.7 |
| Diallyl Ether (potential byproduct) | 10.1 |
Note: These are estimated retention times and may vary depending on the specific HPLC system, column, and exact mobile phase composition.
Visualization of the Purification Workflow
The following diagram illustrates the logical workflow of the this compound purification process.
Caption: Workflow for the HPLC purification of this compound.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship between the experimental parameters and the desired outcome in the HPLC purification process.
Caption: Key parameters influencing HPLC separation and purification.
Conclusion
The described RP-HPLC method provides an effective means for the purification of this compound from typical reaction impurities. The use of a C18 column with a methanol-water gradient allows for excellent separation, yielding a final product of high purity suitable for a variety of research and development applications. The provided protocols and diagrams serve as a comprehensive guide for scientists and researchers to successfully implement this purification strategy.
Application Notes and Protocols: Allyl Phenethyl Ether in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of allyl phenethyl ether as a versatile substrate in a variety of catalytic reactions. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways are included to facilitate the application of these methodologies in research and development settings.
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers. In the case of this compound, this involves the reaction of a phenoxide with an allyl halide.
Experimental Protocol:
Materials:
-
Phenethyl alcohol
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of phenethyl alcohol (1.0 eq.) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 eq.) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Catalytic Claisen Rearrangement of this compound
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. For this compound, this-sigmatropic rearrangement leads to the formation of C-allylated phenethyl alcohol derivatives. The reaction can be promoted thermally or by using various catalysts to proceed under milder conditions.
Lewis Acid-Catalyzed Claisen Rearrangement
Lewis acids can significantly accelerate the Claisen rearrangement, often allowing the reaction to proceed at lower temperatures compared to the uncatalyzed thermal process.
Table 1: Lewis Acid-Catalyzed Claisen Rearrangement of this compound
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product(s) |
| BF₃·OEt₂ | Dichloromethane | 0 to rt | 4 | 85 | 2-allyl-1-(2-phenylethyl)phenol |
| AlCl₃ | Dichloromethane | 0 to rt | 6 | 78 | 2-allyl-1-(2-phenylethyl)phenol |
| TiCl₄ | Dichloromethane | -78 to 0 | 2 | 90 | 2-allyl-1-(2-phenylethyl)phenol |
Note: The yields and reaction conditions are based on typical Lewis acid-catalyzed Claisen rearrangements of allyl aryl ethers and may require optimization for this compound.
Experimental Protocol (using BF₃·OEt₂):
Materials:
-
This compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (0.1 M) under an inert atmosphere and cool to 0 °C.
-
Add BF₃·OEt₂ (1.1 eq.) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Lewis Acid-Catalyzed Claisen Rearrangement Workflow.
Iodine-Catalyzed Claisen Rearrangement
Molecular iodine has emerged as a mild and effective catalyst for the Claisen rearrangement, proceeding through halogen bonding activation.[1]
Table 2: Iodine-Catalyzed Claisen Rearrangement of this compound
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product(s) |
| I₂ (20 mol%) | Toluene | 80 | 24 | 75 | 2-allyl-1-(2-phenylethyl)phenol |
Note: This data is extrapolated from studies on similar allyl aryl ethers and may need optimization.[1]
Experimental Protocol:
Materials:
-
This compound
-
Iodine (I₂)
-
Toluene
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq.) in toluene (0.2 M), add iodine (0.2 eq.).
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, wash the reaction mixture with saturated aqueous Na₂S₂O₃ solution to remove excess iodine.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Ruthenium-Catalyzed Isomerization of this compound
Ruthenium complexes can effectively catalyze the isomerization of the terminal double bond of the allyl group to an internal, more thermodynamically stable position, yielding propenyl phenethyl ether. This transformation is valuable for altering the reactivity and properties of the molecule.
Table 3: Ruthenium-Catalyzed Isomerization of this compound
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product(s) |
| [RuClH(CO)(PPh₃)₃] | Toluene | 110 | 6 | >95 | (E/Z)-Propenyl phenethyl ether |
Note: Quantitative data is based on studies of similar allyl aryl ethers and may require optimization.
Experimental Protocol:
Materials:
-
This compound
-
[RuClH(CO)(PPh₃)₃]
-
Anhydrous Toluene
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous toluene (0.5 M).
-
Add the ruthenium catalyst (1-5 mol%).
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 6 hours.
-
Monitor the reaction by GC-MS or ¹H NMR for the disappearance of the allyl signals and the appearance of the propenyl signals.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or distillation.
Caption: Ruthenium-Catalyzed Isomerization Workflow.
Potential Catalytic Applications of this compound
While specific protocols for this compound are less common, its structure suggests applicability in other important catalytic transformations.
Cross-Metathesis
The terminal double bond of this compound makes it a suitable partner in cross-metathesis reactions with other olefins, catalyzed by ruthenium-based catalysts such as Grubbs' catalysts. This would allow for the introduction of a variety of functional groups at the terminus of the allyl chain. A general protocol would involve reacting this compound with a partner olefin in the presence of a Grubbs catalyst (1-5 mol%) in a solvent like dichloromethane or toluene at room temperature to 40 °C.
Catalytic Oxidation
The allylic C-H bonds in this compound are susceptible to catalytic oxidation. Reagents such as selenium dioxide or chromium-based reagents, often in catalytic amounts with a stoichiometric co-oxidant, could be employed to introduce a hydroxyl or carbonyl group at the allylic position, leading to valuable functionalized intermediates.
Catalytic Hydrogenation
The double bond of the allyl group can be selectively reduced via catalytic hydrogenation. This is typically achieved using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This reaction would convert this compound to propyl phenethyl ether, which may be of interest for applications where the unsaturation is not desired. A typical procedure would involve dissolving the ether in a solvent like ethanol or ethyl acetate, adding the catalyst, and subjecting the mixture to hydrogen gas (from a balloon or a pressurized system) until the reaction is complete.
References
Application Notes and Protocols for Polymerization of Allyl Phenethyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of allyl phenethyl ether, a monomer with potential applications in drug delivery and biomaterials. Due to the limited availability of published data specifically for this compound, this document leverages established protocols for structurally similar allyl ethers, such as allyl phenyl ether and allyl glycidyl ether, to provide actionable guidance. The pendant phenethyl group offers opportunities for post-polymerization modification, making the resulting polymer a versatile platform for various biomedical applications.
Monomer Synthesis: this compound
This compound can be reliably synthesized via the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an allyl halide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenethyl alcohol
-
Sodium hydride (NaH) or other strong base (e.g., potassium tert-butoxide)
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethyl alcohol in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the resulting sodium phenethoxide solution back to 0 °C.
-
Add allyl bromide (1.2 equivalents) dropwise via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Characterization:
The structure and purity of the synthesized this compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Polymerization of this compound
The polymerization of allyl ethers can be challenging due to degradative chain transfer, which often results in low molecular weight polymers.[1] However, several methods can be employed, including radical polymerization, cationic polymerization, and tandem isomerization-cationic polymerization.
Radical Polymerization
Radical polymerization of allyl ethers is often initiated by thermal or photochemical decomposition of a radical initiator.[2]
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator
-
Anhydrous toluene or other suitable solvent
-
Methanol or hexane for precipitation
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Vacuum line and inert gas source (nitrogen or argon)
Procedure:
-
Place the this compound monomer and anhydrous toluene in a Schlenk flask equipped with a magnetic stirrer.
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Under an inert atmosphere, add the radical initiator (e.g., AIBN, 1-2 mol% relative to the monomer).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) and stir for the specified time (e.g., 24-48 hours).
-
Monitor the reaction progress by taking aliquots and analyzing the monomer conversion via ¹H NMR or gas chromatography.
-
After the desired time, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol or hexane.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
Expected Outcome:
Radical polymerization of allyl ethers typically yields oligomers or low molecular weight polymers due to the high propensity for chain transfer.[1]
Cationic Polymerization
Cationic polymerization of allyl ethers is another potential route, although it can also be complicated by side reactions.[3]
Materials:
-
This compound monomer, rigorously purified and dried
-
Lewis acid initiator (e.g., boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄))
-
Anhydrous dichloromethane (DCM) or other non-polar solvent
-
Anhydrous methanol for quenching
-
Hexane for precipitation
-
Glovebox or Schlenk line for strict anhydrous and inert conditions
Procedure:
-
All glassware must be rigorously dried, and all reagents and solvents must be anhydrous.
-
Inside a glovebox or under a strict inert atmosphere, dissolve the this compound monomer in anhydrous DCM in a Schlenk flask.
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Add the Lewis acid initiator dropwise via syringe.
-
Stir the reaction mixture at the low temperature for the specified duration.
-
Quench the polymerization by adding a small amount of anhydrous methanol.
-
Precipitate the polymer by pouring the solution into a large volume of cold hexane.
-
Isolate the polymer by filtration and dry it under vacuum.
Tandem Isomerization-Cationic Polymerization
A more recent and promising method for the polymerization of allyl ethers is the tandem isomerization-cationic polymerization. This approach first isomerizes the allyl ether to the more reactive propenyl ether in situ, which then undergoes efficient cationic polymerization.
Caption: Workflow for Tandem Isomerization-Cationic Polymerization.
Materials:
-
This compound monomer
-
Isomerization catalyst (e.g., a ruthenium or iridium complex)
-
Cationic initiator (e.g., a protic acid or a Lewis acid)
-
Anhydrous solvent (e.g., toluene or DCM)
-
Methanol for quenching
-
Hexane for precipitation
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the this compound monomer and the isomerization catalyst in the chosen anhydrous solvent.
-
Stir the mixture at the appropriate temperature to facilitate the isomerization of the allyl group to a propenyl group. The progress of the isomerization can be monitored by ¹H NMR.
-
Once the isomerization is complete or has reached the desired conversion, cool the reaction mixture to the appropriate temperature for cationic polymerization (e.g., 0 °C or lower).
-
Introduce the cationic initiator to begin the polymerization of the in situ generated propenyl ether.
-
Allow the polymerization to proceed for the desired amount of time.
-
Terminate the reaction by adding a quenching agent like methanol.
-
Precipitate, filter, and dry the resulting polymer as described in the previous protocols.
Data Presentation
The following tables present hypothetical but expected data for the polymerization of this compound based on results for other allyl ethers. This data should be experimentally verified.
Table 1: Radical Polymerization of this compound
| Entry | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | AIBN (1) | Toluene | 70 | 24 | 45 | 3,500 | 2.1 |
| 2 | AIBN (2) | Toluene | 70 | 24 | 60 | 2,800 | 2.5 |
| 3 | BPO (1) | Benzene | 80 | 24 | 50 | 3,200 | 2.3 |
Table 2: Cationic Polymerization of this compound
| Entry | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | BF₃·OEt₂ (1) | DCM | -78 | 2 | 70 | 8,000 | 1.8 |
| 2 | SnCl₄ (1) | DCM | -40 | 4 | 65 | 7,500 | 1.9 |
| 3 | BF₃·OEt₂ (2) | DCM | -78 | 2 | 85 | 6,000 | 2.2 |
Polymer Characterization
The resulting poly(this compound) should be characterized to determine its molecular weight, polydispersity, and thermal properties.
-
Size Exclusion Chromatography (SEC/GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the extent of polymerization.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the presence of characteristic functional groups in the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Applications in Drug Development
The pendant allyl groups on the poly(this compound) backbone are amenable to a variety of post-polymerization modifications, making it a versatile platform for drug delivery applications.[4] Copolymers with biocompatible segments like poly(ethylene glycol) (PEG) can be synthesized to create amphiphilic structures that self-assemble into micelles or polymersomes for drug encapsulation.[5]
Post-Polymerization Modification Pathway
Caption: Post-Polymerization Modification of Poly(this compound).
The allyl groups can be functionalized via reactions such as:
-
Thiol-ene "click" chemistry: For the efficient attachment of thiol-containing molecules, including drugs, peptides, and targeting ligands.
-
Epoxidation: To introduce reactive epoxide groups for further functionalization.
-
Hydroboration-oxidation: To convert the allyl groups to primary alcohols, which can then be used for esterification or other reactions.
These modifications allow for the creation of tailored drug delivery systems with controlled drug release profiles, improved solubility of hydrophobic drugs, and targeted delivery to specific cells or tissues. The phenethyl group itself may impart interesting properties to the polymer, such as hydrophobicity and potential for π-π stacking interactions.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle strong bases, Lewis acids, and flammable solvents with extreme caution.
-
Ensure all reactions under inert atmosphere are properly set up to prevent exposure to air and moisture.
Disclaimer: The experimental protocols and data presented here are based on established procedures for similar compounds and should be adapted and optimized for this compound. All experiments should be performed by qualified personnel with appropriate safety measures in place.
References
Application Notes and Protocols for the Claisen Rearrangement of Substituted Allyl Aryl Ethers
Introduction
The Claisen rearrangement is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis.[1][2] This[3][3]-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether thermally produces a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively.[4][5][6] The aromatic Claisen rearrangement, specifically, involves the intramolecular rearrangement of an allyl aryl ether to an ortho-allylphenol upon heating.[6] If both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement.[4]
The regioselectivity of the aromatic Claisen rearrangement is significantly influenced by the electronic nature of substituents on the aromatic ring.[2][3] Generally, electron-donating groups on the meta-position tend to favor migration to the carbon further from the substituent, while electron-withdrawing groups favor migration towards the substituent.[2] This reaction is of significant interest to researchers and drug development professionals for its ability to introduce allyl groups to phenolic structures, which are common motifs in biologically active molecules.
While specific studies on substituted allyl phenethyl ethers are not prevalent in the reviewed literature, the principles and protocols derived from studies on substituted allyl phenyl ethers provide a strong and analogous foundation for researchers exploring this reaction class.
Experimental Protocols
Protocol 1: General Synthesis of Substituted Allyl Aryl Ethers
This protocol details the synthesis of substituted allyl aryl ethers from the corresponding phenols and allyl bromide, a method based on the Williamson ether synthesis.[7][8]
Materials:
-
Substituted phenol
-
Allyl bromide
-
Potassium hydroxide (KOH) pellets or Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)
-
Solvent (e.g., acetone, acetonitrile, or solvent-free)
-
Diethyl ether or other extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask, add the substituted phenol (1.0 eq.).
-
If using a solvent, dissolve the phenol in acetone or acetonitrile.
-
Add powdered potassium carbonate (1.5-2.0 eq.) or solid potassium hydroxide pellets (2.0 eq.).[7]
-
Add allyl bromide (1.2-1.5 eq.).
-
If the reaction is slow, a catalytic amount of TBAI (e.g., 5 mol%) can be added.[7]
-
Stir the mixture vigorously at room temperature or heat to reflux (typically 50-80 °C) until the starting phenol is consumed, as monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude allyl aryl ether.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Thermal Claisen Rearrangement
This protocol describes the thermal rearrangement of a substituted allyl aryl ether to the corresponding allyl-substituted phenol.[2]
Materials:
-
Substituted allyl aryl ether
-
Schlenk flask
-
Vacuum/inert gas line (e.g., Nitrogen or Argon)
-
Pre-heated aluminum block or oil bath
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Place the substituted allyl aryl ether (0.1–1.0 g) into a Schlenk flask.[2]
-
Connect the flask to a vacuum/inert gas line and perform at least three vacuum-nitrogen cycles to ensure an inert atmosphere.[2]
-
Place the sealed Schlenk flask into an aluminum block or oil bath pre-heated to 200–225 °C.[2] The high temperature is typically required for the aromatic Claisen rearrangement.[2]
-
Heat the reaction for the required time (can range from a few hours to over 100 hours, depending on the substrate).[1] Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.
-
Once the rearrangement is complete, cool the flask to room temperature.
-
The resulting product mixture, containing ortho- and/or para-allyl phenols, can be purified directly by column chromatography on silica gel.
Quantitative Data Summary
The regioselectivity of the Claisen rearrangement is highly dependent on the electronic properties of the substituents on the phenyl ring. The following table summarizes the product ratios for the rearrangement of various meta-substituted allyl phenyl ethers.
| Entry | Meta-Substituent (R¹) | Para-Substituent (R²) | Product Ratio (ortho-A : ortho-B) | Predominant Isomer |
| 1 | Me | H | 50 : 50 | N/A |
| 2 | Cl | H | 58 : 42 | A |
| 3 | OMe | H | 35 : 65 | B |
| 4 | Me | Me | 64 : 36 | A |
| 5 | Me | Cl | 63 : 37 | A |
| 6 | Cl | Me | 69 : 31 | A |
| 7 | Cl | OMe | 55 : 45 | A |
Data adapted from studies on the regioselectivity of meta- and para-substituted allyl phenyl ethers. "ortho-A" refers to migration towards the meta-substituent, and "ortho-B" refers to migration away from it.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow from a substituted phenol to the final rearranged product.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers [mdpi.com]
- 3. organic chemistry - Claisen rearrangement in substituted ring - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Allyl phenyl ether - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Phase-Transfer Catalysis in Allyl Phenethyl Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of allyl phenethyl ether, a valuable building block in organic synthesis and drug discovery, can be efficiently achieved through the Williamson ether synthesis under phase-transfer catalysis (PTC) conditions. This method offers significant advantages over traditional approaches by enabling the reaction between the water-soluble phenethyl alkoxide and the organic-soluble allyl halide. Phase-transfer catalysts, typically quaternary ammonium or phosphonium salts, facilitate the transfer of the alkoxide nucleophile from the aqueous phase to the organic phase, where it reacts with the allyl halide. This application note provides detailed protocols for the synthesis of this compound using a phase-transfer catalyst, a summary of relevant quantitative data, and visualizations of the reaction pathway and experimental workflow.
Introduction
The etherification of alcohols is a fundamental transformation in organic chemistry. The Williamson ether synthesis, a reliable and versatile method, involves the reaction of an alkoxide with a primary alkyl halide.[1][2] However, when dealing with reactants that have different solubilities, the reaction can be slow and inefficient. Phase-transfer catalysis (PTC) emerges as a powerful technique to overcome this challenge by facilitating reactions between species in immiscible phases.[3][4]
In the synthesis of this compound, phenethyl alcohol is deprotonated by a strong base in an aqueous solution to form the corresponding alkoxide. The phase-transfer catalyst, possessing both hydrophilic and lipophilic properties, forms an ion pair with the alkoxide and transports it into the organic phase containing the allyl halide.[3] This allows the nucleophilic substitution reaction to proceed smoothly, leading to the formation of the desired ether. The use of PTC often results in higher yields, milder reaction conditions, and reduced side product formation compared to homogeneous reaction systems.[4]
Data Presentation
The following table summarizes typical reaction conditions and yields for the O-allylation of various primary alcohols using phase-transfer catalysis, demonstrating the general applicability and efficiency of this method.
| Alcohol Substrate | Allylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Butanediol | Allyl chloride | Me(n-Oct)₃N⁺Br⁻ (0.3) | 50% NaOH(aq) | Cyclohexane | 50 | - | 88 | [5] |
| Hydantoin Derivative | Allyl bromide | TBAB (2) | 50% KOH(aq) | Toluene | rt | - | 96 | [6] |
| Oleyl alcohol | Epichlorohydrin | TBAB (0.63 x 10⁻²) | NaOH | n-hexane | 60 | 3-4 | - | [7] |
Note: Specific yield for this compound under these exact conditions is not provided in the cited literature but is expected to be high based on the reactivity of primary alcohols in similar PTC reactions.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound using tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.
Materials:
-
Phenethyl alcohol
-
Allyl bromide
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve phenethyl alcohol (e.g., 0.1 mol) in toluene (100 mL).
-
Addition of Base and Catalyst: To the stirred solution, add a 50% (w/w) aqueous solution of sodium hydroxide (e.g., 50 mL). Add a catalytic amount of tetrabutylammonium bromide (TBAB) (e.g., 2-5 mol%).
-
Addition of Allyl Bromide: Heat the mixture to 60-70°C. Add allyl bromide (e.g., 0.12 mol) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction Monitoring: Vigorously stir the reaction mixture at this temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer using a separatory funnel.
-
Extraction: Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining sodium hydroxide and TBAB.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (toluene and any unreacted allyl bromide) under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to obtain pure this compound.
Visualizations
Phase-Transfer Catalysis Cycle
Caption: The catalytic cycle of phase-transfer catalyzed ether synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for this compound synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. iajpr.com [iajpr.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. mdpi.com [mdpi.com]
- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iagi.or.id [iagi.or.id]
Troubleshooting & Optimization
Optimization of reaction conditions for allyl phenethyl ether synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of allyl phenethyl ether.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a widely used method involving the reaction of a phenoxide with an allyl halide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of phenol: The base used may be too weak or insufficient to fully convert phenol to the more nucleophilic phenoxide.[1][2] 2. Poor quality of reagents: Allyl halide may have degraded, or the solvent may contain water, which can quench the phenoxide. 3. Reaction temperature is too low: The reaction rate may be too slow at lower temperatures.[3] 4. Inefficient mixing: In heterogeneous reactions (e.g., solid-liquid phase transfer catalysis), poor stirring can limit the contact between reactants. | 1. Use a stronger base or increase the amount of base: Sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) are effective. Ensure stoichiometric or a slight excess of base is used relative to the phenol.[2][4] 2. Use freshly distilled allyl halide and anhydrous solvents: This minimizes side reactions and ensures the reactivity of the electrophile.[4] 3. Increase the reaction temperature: Monitor the reaction progress by TLC to find the optimal temperature. Be aware that excessively high temperatures can promote side reactions.[3] 4. Ensure vigorous stirring: Maintain a high stirring rate to maximize the interfacial area between the phases. |
| Formation of Side Products (e.g., o- or p-allylphenol) | 1. C-alkylation vs. O-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon of the aromatic ring.[5] Certain conditions favor C-alkylation. 2. Solvent effects: The choice of solvent can influence the site of alkylation.[6] 3. High reaction temperature: Higher temperatures can favor the thermodynamically more stable C-alkylated product and can also cause the desired product to undergo a Claisen rearrangement to 2-allylphenol.[6][7][8] | 1. Optimize the reaction conditions to favor O-alkylation: Using a phase-transfer catalyst can enhance the selectivity for O-alkylation.[3][5] 2. Choose an appropriate solvent: Homogeneous solutions, for example using dimethoxyethane, can yield almost quantitative amounts of the desired ether.[6] 3. Maintain a moderate reaction temperature: Monitor the reaction closely to ensure it proceeds to completion without significant side product formation. A temperature range of 60-80°C is often a good starting point, though optimal temperatures can be lower, especially with effective catalysis.[3][5] |
| Product is Contaminated with Starting Material (Phenol) | 1. Incomplete reaction: The reaction may not have been allowed to proceed to completion. 2. Insufficient purification: The workup procedure may not have effectively removed the unreacted phenol. | 1. Monitor the reaction by TLC: Ensure the disappearance of the starting material before stopping the reaction. 2. Perform a basic wash during workup: Washing the organic layer with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) will deprotonate the acidic phenol, transferring it to the aqueous layer for easy removal. |
| Claisen Rearrangement of the Product | 1. High reaction or distillation temperature: Allyl aryl ethers can undergo a[9][9]-sigmatropic rearrangement (the Claisen rearrangement) to form o-allylphenols when heated.[6][10] | 1. Use moderate reaction temperatures. 2. Purify the product using vacuum distillation: This allows for distillation at a lower temperature, minimizing the risk of rearrangement. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method is the Williamson ether synthesis.[1][11] This SN2 reaction involves the reaction of an alkali metal phenoxide with an allyl halide.[2][6]
Q2: Which allyl halide should I use: allyl bromide or allyl chloride?
A2: Allyl bromide is generally more reactive than allyl chloride due to bromide being a better leaving group. Many published protocols specify the use of allyl bromide.[4][6]
Q3: What are the optimal reaction conditions for high yield and selectivity?
A3: Optimal conditions can vary, but the use of phase-transfer catalysis (PTC) has been shown to be highly effective. For example, using tetra-n-butylammonium bromide (QBr) as a phase-transfer catalyst in a tri-liquid-phase system can lead to complete conversion and near 100% yield in as little as 10 minutes.[3] Solvent-free conditions with solid potassium hydroxide and a catalytic amount of tetrabutylammonium iodide (TBAI) have also been reported to give high yields (89%).[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials (phenol and allyl halide), the consumption of reactants and the formation of the product can be tracked over time.
Q5: What is the role of a phase-transfer catalyst (PTC) in this synthesis?
A5: A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the allyl halide is dissolved.[12] This increases the reaction rate and can improve the selectivity for O-alkylation over C-alkylation, leading to higher yields of the desired this compound.[3][5]
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate in Acetone
This protocol is a classic method for the Williamson ether synthesis.
Reactants and Yields:
| Reactant | Molar Mass ( g/mol ) | Amount | Moles |
| Phenol | 94.11 | 94 g | 1.0 |
| Allyl Bromide | 120.98 | 121 g | 1.0 |
| Potassium Carbonate (dry) | 138.21 | 140 g | 1.01 |
| Acetone | - | 150 g | - |
| Product | Molar Mass ( g/mol ) | Yield | |
| Allyl Phenyl Ether | 134.18 | 115-130 g (86-97%) |
Procedure:
-
Combine 94 g of phenol, 121 g of allyl bromide, 140 g of dry potassium carbonate, and 150 g of acetone in a round-bottom flask fitted with a reflux condenser.
-
Reflux the mixture for approximately 8 hours. The mixture will thicken as potassium bromide precipitates.
-
After cooling, add water to dissolve the salts.
-
Extract the this compound with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with a 10% sodium hydroxide solution to remove any unreacted phenol, followed by a water wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., potassium carbonate).
-
Remove the solvent by evaporation.
-
Purify the crude product by vacuum distillation.
Protocol 2: Solvent-Free Synthesis with Phase-Transfer Catalysis
This method is a more modern, "green" approach that avoids the use of bulk solvents.[4]
Reactants and Yields:
| Reactant | Molar Mass ( g/mol ) | Amount (for 1 mmol scale) | Moles |
| Phenol | 94.11 | 94 mg | 1.0 mmol |
| Allyl Bromide | 120.98 | ~4.0 mmol | ~4.0 mmol |
| Potassium Hydroxide (pellet) | 56.11 | ~120 mg | ~2.0 mmol |
| Tetrabutylammonium Iodide (TBAI) | 369.37 | 5 mol% | 0.05 mmol |
| Product | Molar Mass ( g/mol ) | Yield | |
| Allyl Phenyl Ether | 134.18 | ~119 mg (89%) |
Procedure:
-
In a flask, mix phenol (94 mg, 1 mmol), allyl bromide (~4.0 mmol), a potassium hydroxide pellet (~120 mg, 2 mmol), and TBAI (5 mol%).
-
Stir the mixture at room temperature for 14 hours. Monitor the reaction by TLC.
-
Upon completion, remove excess allyl bromide by distillation under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Allyl phenyl ether - Wikipedia [en.wikipedia.org]
- 7. cce.researchcommons.org [cce.researchcommons.org]
- 8. researchgate.net [researchgate.net]
- 9. Allyl Phenyl Ether Synthesis Lab Report - 203 Words | Bartleby [bartleby.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: High-Purity Purification of Allyl Phenethyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the high-purity purification of allyl phenethyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?
A1: The most common impurities include unreacted phenethyl alcohol, excess allyl bromide, and potential side products from elimination reactions, especially if secondary or tertiary halides are used. Diallyl ether can also form as a byproduct.
Q2: What is the recommended first step in the workup of the reaction mixture?
A2: The recommended first step is an aqueous workup to remove water-soluble byproducts and unreacted starting materials. This typically involves washing the organic layer with a basic solution, such as 10% sodium hydroxide, to remove unreacted phenethyl alcohol.[1] This is followed by washing with water and then brine to remove any remaining water-soluble impurities.
Q3: Which purification techniques are most effective for achieving high-purity this compound?
A3: The most effective techniques for purifying this compound are vacuum distillation and column chromatography. Vacuum distillation is suitable for removing non-volatile impurities and unreacted starting materials with significantly different boiling points.[1][2] Column chromatography is excellent for separating compounds with similar boiling points and achieving very high purity.[3]
Q4: What are the typical storage conditions for purified this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light.[4] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation, as ethers are prone to forming explosive peroxides over time when exposed to air and light.[5]
Q5: How can I monitor the progress of the purification?
A5: The progress of the purification can be monitored using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).[2] TLC is a quick and easy way to visualize the separation of different components during column chromatography. GC can provide a quantitative measure of the purity of the collected fractions from distillation or chromatography.
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling during vacuum distillation. | - Lack of boiling chips or magnetic stirrer.- Vacuum is too high for the heating temperature. | - Add fresh boiling chips or use a magnetic stirrer.- Gradually decrease the pressure or increase the bath temperature slowly. |
| Product is co-distilling with a lower-boiling impurity. | - Inefficient fractional distillation column.- The boiling points of the product and impurity are very close. | - Use a fractionating column (e.g., Vigreux or packed column) to improve separation.- Consider purification by column chromatography if distillation is ineffective. |
| The product seems to be decomposing in the distillation pot. | - The distillation temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition. | - Use a higher vacuum to lower the boiling point.- Ensure the crude product is neutralized and dry before distillation. |
| Low recovery of the product. | - Leaks in the vacuum distillation setup.- Product loss in the forerun or remaining in the distillation pot. | - Check all joints and connections for a proper seal.- Carefully monitor the distillation temperature and pressure to ensure proper fractionation. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC and column. | - Inappropriate solvent system (eluent). | - Perform TLC with different solvent systems to find an optimal eluent that gives good separation (Rf of the desired product around 0.2-0.4). A common starting point for ethers is a mixture of hexane and ethyl acetate.[3] |
| The product is eluting too quickly (high Rf). | - The solvent system is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| The product is not eluting from the column (low Rf). | - The solvent system is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking of spots on TLC or tailing of peaks from the column. | - The compound is acidic or basic.- The compound is degrading on the silica gel.- The column is overloaded. | - Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Use a less acidic stationary phase like alumina.- Use a larger column or load less sample. |
| Cracks or channels in the silica gel bed. | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14289-65-7 | [6] |
| Molecular Formula | C₁₁H₁₄O | [6] |
| Molecular Weight | 162.23 g/mol | [6] |
| Boiling Point | 195 °C (at atmospheric pressure) | [6] |
| Flash Point | 62 °C | [6] |
| Solubility | Insoluble in water; Soluble in alcohols and organic solvents. | [6] |
Table 2: Comparison of Purification Techniques for this compound
| Technique | Purity Achievable | Typical Yield | Advantages | Disadvantages |
| Aqueous Workup (Base Wash) | Low (removes acidic impurities) | >95% | - Removes unreacted phenethyl alcohol effectively.- Simple and fast procedure. | - Does not remove non-acidic impurities. |
| Vacuum Distillation | Moderate to High (>98%) | 80-90% | - Effective for large-scale purification.- Removes non-volatile and very volatile impurities. | - May not separate compounds with close boiling points.- Potential for thermal degradation if overheated.[1] |
| Silica Gel Chromatography | Very High (>99.5%) | 70-85% | - Excellent for separating closely related compounds.- Can achieve very high purity. | - More time-consuming and uses more solvent than distillation.- Can be challenging to scale up.[3] |
Experimental Protocols
Protocol 1: Purification by Extraction and Washing
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) if the crude product is not already in solution.
-
Add an equal volume of 10% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the wash with 10% NaOH solution (steps 3-5).
-
Wash the organic layer with an equal volume of deionized water. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution). This helps to remove residual water from the organic layer.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
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Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, washed this compound.
Protocol 2: Purification by Vacuum Distillation
Note: Ensure the glassware is completely dry and the system is free of leaks.
-
Assemble a vacuum distillation apparatus (distilling flask, fractionating column (optional, but recommended), condenser, receiving flask).
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the distilling flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly and carefully evacuate the system to the desired pressure.
-
Begin heating the distillation flask using a heating mantle.
-
Collect any low-boiling forerun in a separate receiving flask.
-
When the temperature at the distillation head stabilizes at the boiling point of this compound at the working pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until most of the product has distilled over, then stop heating.
-
Allow the system to cool completely before slowly releasing the vacuum.
Protocol 3: Purification by Column Chromatography
-
Select a solvent system: Use TLC to determine an appropriate eluent. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10). The target compound should have an Rf value of approximately 0.2-0.4.[3]
-
Pack the column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into a chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.
-
Load the sample: Dissolve the crude this compound in a minimal amount of the eluent or a low-boiling solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.
-
Elute the column: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be steady.
-
Monitor the separation: Collect fractions and analyze them by TLC to determine which fractions contain the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Troubleshooting low yield in allyl phenethyl ether preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of allyl phenethyl ether, particularly in addressing low reaction yields.
Troubleshooting Low Yield in this compound Preparation
Low yields in the synthesis of this compound via the Williamson ether synthesis can arise from several factors, including suboptimal reaction conditions, the purity of reagents, and the presence of side reactions. This guide provides a systematic approach to identifying and resolving these common issues.
Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low yields in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What is the most common cause?
A1: The most frequent causes of low yield in the Williamson ether synthesis of this compound are impure or wet reagents, an inappropriate choice of base or solvent, and non-optimal reaction temperature. Moisture is particularly detrimental as it can consume the base and hydrolyze the allyl bromide.
Q2: What is the ideal base for this reaction?
A2: The choice of base is critical. Stronger bases like sodium hydride (NaH) are very effective in deprotonating the phenethyl alcohol to form the more nucleophilic alkoxide. However, weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring longer reaction times or higher temperatures. The selection of the base should be coordinated with the choice of solvent.[1][2]
Q3: How does the solvent affect the reaction?
A3: The solvent plays a crucial role in the reaction's success. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they effectively dissolve the reactants and promote the Sₙ2 reaction pathway.[1][3] Protic solvents, like ethanol, can solvate the alkoxide, reducing its nucleophilicity and leading to lower yields.
Q4: I am observing the formation of an unexpected byproduct. What could it be?
A4: A common side reaction is the E2 elimination of allyl bromide, which is favored by sterically hindered bases or high temperatures, leading to the formation of allene. Another possibility, though less common for aliphatic alcohols compared to phenols, is C-alkylation where the allyl group attaches to the aromatic ring.[4][5]
Q5: How can I improve the purity of my final product?
A5: Purification is typically achieved through extraction and distillation. After the reaction, a wash with a dilute sodium hydroxide solution can remove any unreacted phenethyl alcohol.[6] Subsequent washing with brine and drying over an anhydrous salt like magnesium sulfate should be performed before the final purification by distillation under reduced pressure.
Quantitative Data on Reaction Parameters
The following tables summarize the expected impact of different reaction parameters on the yield of this compound. The data is illustrative and based on general principles of the Williamson ether synthesis.
Table 1: Effect of Base on Reaction Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Sodium Hydride (NaH) | DMF | Room Temperature | 4-6 | 85-95 |
| Potassium Carbonate (K₂CO₃) | Acetone | Reflux | 8-12 | 70-80 |
| Sodium Hydroxide (NaOH) | DMSO | 50 | 6-8 | 60-70 |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| DMF | NaH | Room Temperature | 4-6 | 85-95 |
| Acetonitrile | K₂CO₃ | Reflux | 8-10 | 75-85 |
| THF | NaH | Reflux | 6-8 | 70-80 |
| Ethanol | NaOEt | Reflux | 12-16 | 40-50 |
Experimental Protocol: Preparation of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound using the Williamson ether synthesis.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Materials and Methods
Reagents:
-
Phenethyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
1 M Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenethyl alcohol (1.0 eq).
-
Add anhydrous DMF to dissolve the alcohol.
-
Carefully add sodium hydride (1.1 eq) portion-wise at 0°C under a nitrogen atmosphere.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add allyl bromide (1.2 eq) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by slowly adding cold deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M NaOH solution (2 x 30 mL), followed by brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. While specific data for this compound is not provided in the search results, analogous data for allyl phenyl ether can be used as a reference for expected peak locations.[7]
References
- 1. Allyl phenyl ether(1746-13-0) IR Spectrum [m.chemicalbook.com]
- 2. Allyl phenyl ether(1746-13-0) 13C NMR [m.chemicalbook.com]
- 3. Allyl phenyl ether - Wikipedia [en.wikipedia.org]
- 4. doubtnut.com [doubtnut.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. prepchem.com [prepchem.com]
- 7. Allyl phenyl ether | C9H10O | CID 74458 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identification of byproducts in allyl phenethyl ether synthesis by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of allyl phenethyl ether.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and analysis of this compound, focusing on the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: I see an unexpected peak in my GC chromatogram. How do I identify it?
A1: An unexpected peak in your GC chromatogram indicates the presence of a byproduct or an unreacted starting material. To identify it, you should:
-
Analyze the Mass Spectrum: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions of the unknown peak.
-
Compare with Known Spectra: Compare the obtained mass spectrum with the spectra of your starting materials (phenethyl alcohol and allyl bromide) and the expected product (this compound).
-
Consider Potential Byproducts: Evaluate the possibility of common byproducts from Williamson ether synthesis, such as those arising from elimination or C-alkylation reactions. The mass spectra of these potential byproducts can be compared to your unknown peak.
Q2: My GC-MS analysis shows a peak with a molecular ion at m/z 40. What could this be?
A2: A peak with a molecular ion at m/z 40 is likely allene (C₃H₄). This is a common byproduct formed from the E2 elimination reaction of allyl bromide, especially in the presence of a strong, sterically hindered base.
Q3: I have a peak with a similar retention time to my product, but the mass spectrum is slightly different. What could it be?
A3: This could be an isomer of your desired product, such as a C-alkylation byproduct. In the synthesis of this compound, the allyl group can potentially alkylate the benzene ring of phenethyl alcohol, leading to the formation of ortho-, meta-, or para-allylphenethyl alcohol. These isomers will have the same molecular weight as the desired O-alkylation product but may exhibit different fragmentation patterns in the mass spectrum and slightly different retention times in the GC.
Q4: How can I minimize the formation of the allene byproduct?
A4: To minimize the E2 elimination reaction that forms allene, you can:
-
Use a less sterically hindered base.
-
Maintain a lower reaction temperature.[1]
-
Use a polar aprotic solvent to favor the SN2 reaction.[2]
Q5: What are the characteristic MS fragmentation patterns for my starting materials and expected product?
A5:
-
Phenethyl Alcohol (m/z 122): You will likely observe a prominent peak at m/z 91 (tropylium ion, [C₇H₇]⁺) due to cleavage of the C-C bond beta to the aromatic ring. The molecular ion peak at m/z 122 may be weak.
-
Allyl Bromide (m/z 120/122): Expect to see a characteristic isotopic pattern for bromine with two peaks of nearly equal intensity at m/z 120 and 122. The base peak is often at m/z 41, corresponding to the allyl cation ([C₃H₅]⁺).
-
This compound (m/z 162): The mass spectrum will likely show a molecular ion peak at m/z 162. Key fragments may include m/z 91 (tropylium ion), m/z 77 (phenyl cation), and m/z 41 (allyl cation).
Experimental Protocols
Synthesis of this compound (Williamson Ether Synthesis)
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Phenethyl alcohol
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.
-
Formation of Alkoxide: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of phenethyl alcohol (1.0 equivalent) in anhydrous THF via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Addition of Allyl Bromide: Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms or equivalent).
GC Conditions (Illustrative):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1)
MS Conditions (Illustrative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Data Presentation
The following table presents illustrative quantitative data for a typical reaction mixture analyzed by GC-MS. Please note that these values are representative and can vary based on specific reaction conditions.
| Compound Name | Retention Time (min) | Molecular Weight ( g/mol ) | Key m/z Fragments | Relative Abundance (%) |
| Allene | ~ 2.5 | 40.06 | 40, 39, 38 | 5 |
| Allyl Bromide | ~ 4.2 | 120.98 | 120, 122, 41 | < 1 (unreacted) |
| Phenethyl Alcohol | ~ 9.8 | 122.16 | 122, 91, 77 | < 2 (unreacted) |
| This compound | ~ 12.5 | 162.23 | 162, 91, 77, 41 | 90 |
| 2-Allylphenethyl alcohol | ~ 12.8 | 162.23 | 162, 131, 91 | 2 |
Mandatory Visualization
Caption: Reaction pathways in the synthesis of this compound.
References
Methods for removing unreacted starting materials from allyl phenethyl ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl phenethyl ether. Our goal is to help you effectively remove unreacted starting materials and obtain a purified product for your experiments.
Troubleshooting Guide
Problem: My final product is contaminated with unreacted phenethyl alcohol.
Answer: Unreacted phenethyl alcohol is a common impurity. Due to its similar boiling point to this compound, simple distillation may not be sufficient for complete removal. Here are the recommended methods for its removal:
-
Alkaline Extraction: This is the most effective method. Wash the crude reaction mixture with a 5-10% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. Phenethyl alcohol is weakly acidic and will be deprotonated by the strong base to form sodium phenethoxide, which is soluble in the aqueous layer. The this compound will remain in the organic layer. Repeat the wash 2-3 times to ensure complete removal.
-
Column Chromatography: If alkaline extraction does not yield a product of sufficient purity, column chromatography is a highly effective alternative. Silica gel is a suitable stationary phase. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, will allow for the separation of the less polar this compound from the more polar phenethyl alcohol.
Problem: My product has a sharp, unpleasant odor, and my NMR spectrum shows signals consistent with allyl bromide.
Answer: The presence of unreacted allyl bromide is indicated by its characteristic odor and specific signals in the 1H NMR spectrum. Due to its volatility, it can often be removed by the following methods:
-
Distillation: Allyl bromide has a significantly lower boiling point (71°C) than this compound (approximately 195-220°C).[1][2][3][4][5][6] Simple distillation or fractional distillation should effectively remove the bulk of the unreacted allyl bromide.[7][8]
-
Vacuum Distillation: Applying a vacuum will further lower the boiling point of allyl bromide, allowing for its removal at a lower temperature and preventing potential thermal degradation of the desired product.
-
Washing: While allyl bromide has low solubility in water, repeated washing of the organic layer with water can help to remove some of the residual amounts.[1][2][3][9][10]
Problem: After washing with NaOH and water, I am having trouble separating the organic and aqueous layers (emulsion formation).
Answer: Emulsions are colloidal suspensions of one liquid in another and can be persistent. Here are some techniques to break an emulsion:
-
Addition of Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.
-
Gentle Swirling or Stirring: Avoid vigorous shaking which can promote emulsion formation. Instead, gently swirl or stir the two phases together.
-
Allow to Stand: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.
-
Filtration through Celite or Glass Wool: Filtering the emulsion through a pad of Celite or a plug of glass wool can sometimes help to break it up.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties I should be aware of when purifying this compound?
A1: Understanding the physical properties of your product and potential impurities is crucial for selecting the appropriate purification method. Below is a table summarizing these properties.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| This compound | 162.23 | ~195 - 220 | ~0.96 | Insoluble |
| Phenethyl Alcohol | 122.17 | 219 - 221 | ~1.02 | Slightly soluble (2 g/100 mL)[11] |
| Allyl Bromide | 120.98 | 71 | ~1.40 | Insoluble/Slightly soluble[1][2][3][9][10] |
Data compiled from multiple sources.[1][2][3][4][5][11][12][13][14][15][16][17][18]
Q2: Can I use distillation to separate this compound from phenethyl alcohol?
A2: Due to the very close boiling points of this compound (approx. 195-220°C) and phenethyl alcohol (219-221°C), separation by simple distillation is challenging.[4][5][11][12][15] Fractional distillation may provide better separation, but for high purity, it is recommended to first remove the phenethyl alcohol by chemical means (alkaline extraction) before distillation.[7][19][20][21]
Q3: Is column chromatography a suitable method for purifying this compound?
A3: Yes, column chromatography is an excellent method for obtaining highly pure this compound.[22][23][24][25] Silica gel is the recommended stationary phase. A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity will effectively separate the non-polar this compound from the more polar phenethyl alcohol and other polar impurities.
Q4: How do I know when my product is pure?
A4: The purity of your final product can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should show the characteristic peaks for this compound without the presence of signals corresponding to phenethyl alcohol or allyl bromide.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the percentage purity of your sample and to identify any minor impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic absorption bands for an ether and an aromatic ring, and the absence of a broad O-H stretch that would indicate contamination with phenethyl alcohol.
Experimental Protocols
Protocol 1: Alkaline Extraction to Remove Unreacted Phenethyl Alcohol
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and gently invert it several times, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The upper layer will be the organic phase containing the this compound, and the lower layer will be the aqueous phase containing the sodium phenethoxide.
-
Drain the lower aqueous layer.
-
Repeat the extraction with fresh 5% NaOH solution two more times.
-
Wash the organic layer with an equal volume of water to remove any residual NaOH.
-
Wash the organic layer with an equal volume of brine to aid in drying.
-
Drain the organic layer into a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Swirl the flask and allow it to stand for 10-15 minutes.
-
Filter or decant the dried organic solution to remove the drying agent.
-
The solvent can then be removed under reduced pressure to yield the crude, phenethyl alcohol-free product, which can be further purified by distillation or chromatography.
Protocol 2: Fractional Distillation to Remove Unreacted Allyl Bromide
-
Set up a fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound (after initial workup to remove phenethyl alcohol) in the distillation flask along with a few boiling chips.
-
Slowly heat the distillation flask.
-
Collect the fraction that distills at or near the boiling point of allyl bromide (71°C). This will be the forerun.
-
Once the temperature begins to rise significantly, change the receiving flask.
-
Collect the fraction that distills at the boiling point of this compound (approximately 195-220°C). The boiling point will be lower if performed under vacuum.
-
Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides.
Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for identifying and removing common impurities.
References
- 1. ALLY BROMIDE - Ataman Kimya [atamanchemicals.com]
- 2. Allyl bromide CAS#: 106-95-6 [m.chemicalbook.com]
- 3. Allyl bromide - Wikipedia [en.wikipedia.org]
- 4. This compound, 14289-65-7 [thegoodscentscompany.com]
- 5. chemicalbull.com [chemicalbull.com]
- 6. allyl bromide [stenutz.eu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. longdom.org [longdom.org]
- 9. Allyl bromide | 106-95-6 [chemicalbook.com]
- 10. Allyl bromide | C3H5Br | CID 7841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 12. Phenethyl alcohol CAS#: 60-12-8 [m.chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. novainternational.net [novainternational.net]
- 15. Phenethyl alcohol | 60-12-8 [chemicalbook.com]
- 16. Phenethyl Alcohol Phenyl Ethanol Phenylethyl Alcohol USP IP, with SDS [mubychem.com]
- 17. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Phenethyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 19. Conversion Of Alcohols To Alkyl Halides Lab Report - 1108 Words | Bartleby [bartleby.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 23. web.uvic.ca [web.uvic.ca]
- 24. Chromatography [chem.rochester.edu]
- 25. Purification [chem.rochester.edu]
Stability and storage issues of allyl phenethyl ether
Technical Support Center: Allyl Phenethyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration (e.g., yellowing) of the ether | - Exposure to air and light, leading to autoxidation and peroxide formation.[1] - Presence of impurities from synthesis or degradation. | - Store the ether in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon).[1][2] - Before use, pass the ether through a column of activated alumina to remove peroxides and some impurities. |
| Presence of solid precipitates or crystals | - Formation of peroxides, which can appear as crystals, especially around the cap.[1] - Contamination or decomposition of the ether. | - CAUTION: Do not move or attempt to open the container if crystals are present, as they may be shock-sensitive peroxides.[2] - Contact your institution's Environmental Health & Safety (EH&S) office for guidance on safe disposal.[2] |
| Inconsistent experimental results | - Degradation of the ether, leading to the presence of impurities that may interfere with reactions. - Peroxide contamination, which can initiate unwanted side reactions. | - Regularly test for the presence of peroxides before use. - Purify the ether by distillation if non-peroxide impurities are suspected (after ensuring the absence of peroxides). |
| Failed reaction or low yield | - The ether may have degraded due to improper storage. - The presence of inhibitors (if purchased with one) may interfere with certain reactions. | - Verify the purity of the this compound using techniques like GC-MS or NMR. - If an inhibitor is present, it may need to be removed prior to the reaction by passing it through a suitable column. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound, like other ethers, is its propensity to form explosive peroxides through autoxidation when exposed to atmospheric oxygen.[3][4] This process is often accelerated by exposure to light and heat.[1] Additionally, being an allyl ether, it can undergo Claisen rearrangement, especially in the presence of acid catalysts, to form 2-allylphenol.[5] At elevated temperatures (above 150°C), particularly with metal salts, it can decompose to produce organic acid vapors and phenolic compounds.[6]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from light, heat, sparks, and open flames.[6][7] It is crucial to keep the container tightly sealed to prevent exposure to air.[8] For long-term storage, it is recommended to use an airtight, amber glass bottle and to purge the headspace with an inert gas like nitrogen or argon to displace oxygen.[1]
Q3: How can I detect the presence of peroxides in my this compound?
A3: The presence of peroxides can be detected through several methods. A simple qualitative test involves adding a small amount of the ether to an acidified potassium iodide solution. The formation of a yellow or brown color, due to the liberation of iodine, indicates the presence of peroxides.[4] Semi-quantitative peroxide test strips are also commercially available and provide a more precise measurement of the peroxide concentration.[2] Visual inspection for crystals, especially around the cap, or a cloudy appearance can also suggest high levels of peroxide formation.[1]
Q4: What are the decomposition products of this compound?
A4: Under thermal stress, particularly above 150°C, this compound can decompose to form organic acid vapors and phenolic compounds.[6] In the presence of acid, it can rearrange to 2-allylphenol via the Claisen rearrangement.[5] The autoxidation process primarily leads to the formation of hydroperoxides and peroxides.[4]
Q5: Are there any inhibitors added to commercially available this compound?
A5: Some commercial suppliers may add inhibitors, such as butylated hydroxytoluene (BHT), to prevent rapid peroxide formation.[2] It is important to check the product's certificate of analysis to determine if an inhibitor is present, as it may need to be removed for certain applications.
Experimental Protocols
1. Protocol for Peroxide Value Determination (Potassium Iodide Method)
-
Objective: To qualitatively determine the presence of peroxides in this compound.
-
Materials:
-
This compound sample
-
10% aqueous potassium iodide (KI) solution
-
Glacial acetic acid
-
Test tube
-
-
Procedure:
-
In a clean, dry test tube, mix 1 mL of the 10% KI solution with 0.5 mL of glacial acetic acid.
-
Add 1 mL of the this compound sample to the test tube.
-
Stopper the test tube and shake vigorously for one minute.
-
Allow the layers to separate.
-
Observe the color of the aqueous (bottom) layer. A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
2. Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Objective: To identify and quantify impurities and degradation products in this compound.
-
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., a non-polar or medium-polarity column)
-
Helium carrier gas
-
This compound sample
-
Suitable solvent for dilution (e.g., dichloromethane)
-
-
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent.
-
Set up the GC-MS instrument with an appropriate temperature program for the oven, injector, and detector.
-
Inject a small volume of the prepared sample into the GC.
-
The components of the sample will be separated in the GC column based on their boiling points and polarity.
-
As each component elutes from the column, it will be ionized and fragmented in the mass spectrometer.
-
The resulting mass spectrum provides a molecular fingerprint for each component, allowing for their identification by comparison to a spectral library or known standards.
-
The peak area in the chromatogram can be used for the semi-quantitative or quantitative analysis of impurities.
-
Visualizations
Caption: Decomposition Pathways of this compound
References
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
- 4. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 5. Allyl phenyl ether - Wikipedia [en.wikipedia.org]
- 6. gelest.com [gelest.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Allyl phenyl ether(1746-13-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Technical Support Center: Synthesis of Allyl Phenethyl Ether
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of allyl phenethyl ether. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to improve reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound? A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of phenethyl alcohol to form an alkoxide, which then acts as a nucleophile and attacks an allyl halide (like allyl bromide) in an SN2 reaction.[1][2]
Q2: Which base is most effective for deprotonating phenethyl alcohol? A2: For unactivated alcohols like phenethyl alcohol, a strong base such as sodium hydride (NaH) is often used to ensure complete formation of the alkoxide.[3][4] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often in combination with a polar aprotic solvent and higher temperatures, but may result in slower reaction times.[3]
Q3: What is the role of a phase-transfer catalyst (PTC) in this synthesis? A3: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or a crown ether, is used to facilitate the reaction when reactants are in different phases (e.g., a solid base and an organic solvent). The PTC helps transport the alkoxide from the solid or aqueous phase into the organic phase where it can react with the allyl halide, often leading to increased reaction rates, higher yields, and milder reaction conditions.[5][6][7]
Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[3] A spot of the reaction mixture is compared against spots of the starting materials (phenethyl alcohol and allyl bromide). The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.
Q5: What are the main competing reactions or side products? A5: The primary competing reaction is the E2 elimination of the allyl halide, which is favored by sterically hindered or strong bases and higher temperatures, leading to the formation of allene gas.[4] Another potential side reaction is the self-condensation of allyl bromide. Careful control of temperature and choice of base can minimize these side reactions.
Troubleshooting Guide
Problem: The reaction yield is very low or there is no product.
-
Possible Cause 1: Incomplete deprotonation of phenethyl alcohol.
-
Solution: Phenethyl alcohol is a primary alcohol and requires a sufficiently strong base for complete deprotonation. If using a weaker base like K₂CO₃, ensure the solvent is a polar aprotic type (e.g., DMF, Acetonitrile) and consider increasing the temperature.[3][4] For more reliable results, switch to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF.[3]
-
-
Possible Cause 2: Inactive or poor-quality reagents.
-
Solution: Sodium hydride can be deactivated by moisture. Ensure you are using fresh, properly stored NaH from a newly opened container. Allyl bromide can degrade over time; it is best to use freshly distilled or newly purchased allyl bromide. Ensure all solvents are anhydrous, as water will quench the alkoxide.
-
-
Possible Cause 3: Poor solubility or phase-transfer issues.
-
Solution: If using a solid base like K₂CO₃ or NaOH with an organic solvent, the reaction may be slow due to the low concentration of the alkoxide in the organic phase. Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (1-5 mol%) to shuttle the alkoxide into the organic phase and accelerate the reaction.[5][6]
-
-
Possible Cause 4: Reaction temperature is too low.
-
Solution: While high temperatures can promote side reactions, the activation energy for the SN2 reaction may not be met if the temperature is too low. If the reaction is sluggish at room temperature, gently heat the mixture to 40-60°C and monitor by TLC.[3]
-
Problem: The final product is contaminated with unreacted phenethyl alcohol.
-
Possible Cause 1: Insufficient allyl bromide.
-
Solution: Ensure that at least a stoichiometric equivalent (1.0 to 1.2 equivalents) of allyl bromide is used relative to the phenethyl alcohol. Using a slight excess can help drive the reaction to completion.
-
-
Possible Cause 2: Inefficient purification.
-
Solution: Unreacted phenethyl alcohol can be removed from the crude product by washing the organic extract with a dilute aqueous base solution (e.g., 5-10% NaOH). The basic wash will deprotonate the acidic hydroxyl group of the alcohol, forming a salt that is soluble in the aqueous layer, while the desired ether product remains in the organic layer.[8]
-
Problem: Multiple unexpected spots appear on the TLC plate.
-
Possible Cause 1: Elimination side reaction.
-
Solution: This is more likely if using a sterically hindered or very strong base at high temperatures.[2] Use a less hindered base if possible and maintain a moderate reaction temperature. Allyl bromide is a primary halide, which favors the SN2 pathway over E2, but conditions must still be controlled.[4]
-
-
Possible Cause 2: Degradation of reagents or product.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. Prolonged reaction times at high temperatures can sometimes lead to decomposition. Stop the reaction as soon as TLC indicates the consumption of starting material.
-
Data Presentation: Optimizing Reaction Conditions
The efficiency of the Williamson ether synthesis is highly dependent on the choice of base, solvent, and the use of catalysts. The following table summarizes expected outcomes for the synthesis of this compound based on established principles for analogous reactions.
| Condition | Base | Solvent | Catalyst | Expected Yield | Typical Reaction Time | Key Considerations |
| Standard Strong Base | NaH | THF (anhydrous) | None | High (>90%) | 2-6 hours | Requires strictly anhydrous conditions. NaH is pyrophoric and must be handled with care.[3][4] |
| Standard Weak Base | K₂CO₃ | Acetonitrile | None | Moderate (60-80%) | 6-12 hours | Slower reaction rate; may require heating (reflux). A good option for safety-conscious protocols.[3][8] |
| Phase-Transfer | KOH (solid) | Toluene | TBAB | High (>90%) | 4-8 hours | Excellent for heterogeneous systems. Avoids the need for expensive anhydrous solvents and strong bases like NaH.[9] |
| Homogeneous | NaOPh* | Dimethoxyethane | None | Very High (>95%) | 1-4 hours | Represents an ideal, homogeneous system. Achieving this with phenethyl alcohol would require pre-forming the sodium salt.[10] |
Note: Data for NaOPh (Sodium Phenoxide) is for the analogous synthesis of allyl phenyl ether and is included to illustrate the high efficiency of homogeneous reactions.[10]
Detailed Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride (NaH)
This protocol is adapted from general procedures for the Williamson ether synthesis using unactivated alcohols.[3][4]
Materials:
-
Phenethyl alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Allyl bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add phenethyl alcohol to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Dissolve the alcohol in anhydrous THF (approx. 10 mL per 1 g of alcohol).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add the NaH portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting sodium phenethoxide solution back to 0°C. Add a solution of allyl bromide in a small amount of anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the phenethyl alcohol.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to yield pure this compound.
Protocol 2: Synthesis using Phase-Transfer Catalysis (PTC)
This protocol is adapted from procedures utilizing phase-transfer catalysts for ether synthesis.[6][9]
Materials:
-
Phenethyl alcohol (1.0 eq)
-
Potassium hydroxide (KOH) pellets (2.0 eq)
-
Allyl bromide (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenethyl alcohol, toluene, allyl bromide, finely ground KOH, and TBAB.
-
Reaction: Heat the mixture to 60°C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography to obtain the final product.
Mandatory Visualizations
Chemical Reaction
Caption: Williamson ether synthesis of this compound.
Experimental Workflow
Caption: General workflow for this compound synthesis.
Troubleshooting Logic: Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. jk-sci.com [jk-sci.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. iajpr.com [iajpr.com]
- 7. m.youtube.com [m.youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Allyl phenyl ether - Wikipedia [en.wikipedia.org]
Minimizing ether cleavage during reactions with allyl phenethyl ether
Technical Support Center: Allyl Phenethyl Ether Reactions
Welcome to the technical support center for handling this compound in synthetic chemistry. This guide provides troubleshooting advice and frequently asked questions to help you minimize ether cleavage and other unwanted side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound cleavage during a reaction?
Ether cleavage, particularly of the allyl group, is most often initiated by strong acids, certain transition metal catalysts (especially palladium and rhodium), or harsh basic conditions at elevated temperatures.[1][2] Aryl alkyl ethers are susceptible to cleavage when the ether oxygen is protonated by a strong acid, making it a good leaving group for subsequent nucleophilic attack (SN1 or SN2 mechanisms).[2][3]
Q2: My TLC/LC-MS analysis shows the formation of phenol. What happened?
The presence of phenol indicates cleavage of the ether bond. This is a common issue when using reagents that are either strongly acidic or act as Lewis acids. Additionally, many palladium-based catalysts used for deprotection or cross-coupling can cleave the allyl group, releasing the corresponding phenol.[1][4]
Q3: Can I use basic conditions with my this compound substrate?
Allyl ethers are generally stable under basic conditions, which is why bases like sodium hydride (NaH) or potassium hydroxide (KOH) are often used in their synthesis.[5][6] However, very strong bases like potassium tert-butoxide (KOtBu), especially at high temperatures, can induce isomerization of the allyl group to a more labile vinyl ether, which is then easily hydrolyzed to the phenol upon acidic workup.[1] Therefore, while moderately basic conditions are usually safe, caution is advised with strong, non-nucleophilic bases at elevated temperatures.
Q4: Are there any specific catalysts I should avoid?
Yes. Palladium (Pd) and Rhodium (Rh) complexes are frequently used to intentionally cleave allyl ethers and should be avoided if you wish to keep the group intact.[7] These metals can catalyze the isomerization of the double bond or form a π-allyl complex, leading to cleavage.[7][8] Similarly, strong Lewis acids (e.g., BBr₃, BCl₃, AlCl₃) are potent reagents for ether cleavage and are not compatible.[4][8]
Troubleshooting Guide
Issue 1: Unexpected cleavage of the allyl group is observed.
| Potential Cause | Recommended Solution | Reference |
| Strong Acidic Conditions (e.g., HBr, HI, neat TFA) | Buffer the reaction medium or switch to a non-acidic protocol. If an acid is required, use a milder Lewis acid or a weaker Brønsted acid at low temperatures. | [2][3] |
| Presence of Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd/C) | Use an alternative, palladium-free catalyst for your transformation. If performing a cross-coupling, consider protecting the phenol with a more robust group if the allyl ether is not compatible. | [1][4][8] |
| High Reaction Temperature with Strong Base (e.g., KOtBu) | Lower the reaction temperature. If possible, substitute the strong base with a milder one such as K₂CO₃ or an amine base (e.g., DIEA). | [1] |
| Claisen Rearrangement (Isomerization and cyclization, not direct cleavage) | This rearrangement is often catalyzed by Lewis or Brønsted acids.[9] Running the reaction at lower temperatures and avoiding acidic conditions can minimize this side reaction. | [9] |
Issue 2: Low yield of the desired product with significant starting material remaining, but some cleavage is also detected.
| Potential Cause | Recommended Solution | Reference |
| Reagents are too mild to proceed but still sufficient to cause slow degradation. | Increase the concentration of a non-cleaving activating agent or slightly increase the temperature while monitoring carefully for cleavage by TLC or LC-MS. | N/A |
| Incompatible Solvent or Additive | Ensure all additives (e.g., salts, ligands) are compatible. Some additives can generate acidic or basic species in situ. | N/A |
Visualization of Key Pathways
Logical Workflow: Troubleshooting Ether Cleavage
Caption: A flowchart for diagnosing the cause of ether cleavage.
Mechanism: Acid-Catalyzed Ether Cleavage
Caption: Simplified mechanism of acid-catalyzed ether cleavage.[2]
Mechanism: Palladium-Catalyzed Allyl Group Cleavage
Caption: Common pathway for intentional deallylation using a Pd catalyst.[8]
Experimental Protocols
Protocol 1: General Procedure for a Reaction Compatible with Allyl Ethers (Example: Acylation)
This protocol describes the acylation of a hypothetical alcohol group on the phenethyl moiety of an this compound derivative, under conditions that minimize ether cleavage.
Reagents and Materials:
-
This compound derivative (1.0 eq)
-
Pyridine (solvent)
-
Acetic anhydride (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) (solvent for workup)
-
1 M HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine (for workup)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the this compound derivative in pyridine in a round-bottom flask at room temperature under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add DMAP, followed by the slow, dropwise addition of acetic anhydride.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Example of a Mild Cleavage Condition to AVOID (Palladium-Catalyzed)
This protocol is for the deprotection of an allyl ether and illustrates the type of reagents to avoid if you want to preserve the ether linkage.[8]
Reagents and Materials:
-
This compound (1.0 eq)
-
Polymethylhydrosiloxane (PMHS) (3.0 eq)
-
Zinc Chloride (ZnCl₂) (0.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Dichloromethane (DCM) (solvent)
Procedure to AVOID for Stability:
-
Dissolve the this compound in DCM.
-
Add PMHS, ZnCl₂, and Pd(PPh₃)₄ to the solution.
-
Stir the mixture at room temperature.
-
The reaction would be monitored by TLC for the disappearance of the starting material and the appearance of the corresponding phenol. This combination of a Palladium(0) catalyst and a hydride source is highly effective for cleavage and should not be used in reactions where the allyl ether must remain intact.[8]
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Metal-Catalysed Ether Cleavages - Wordpress [reagents.acsgcipr.org]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. Allyl phenyl ether - Wikipedia [en.wikipedia.org]
Scaling up laboratory synthesis of allyl phenethyl ether to pilot plant
Technical Support Center: Scaling Up Allyl Phenethyl Ether Synthesis
This guide provides technical support for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of this compound to a pilot plant. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and process diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the reaction for the synthesis of this compound?
A1: The synthesis is a classic Williamson ether synthesis.[1] It involves the deprotonation of an alcohol (phenethyl alcohol) to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide (allyl bromide) in an SN2 reaction to form the ether.[1][2]
-
Step 1 (Deprotonation): Phenethyl alcohol reacts with a base (e.g., sodium hydride, potassium carbonate) to form sodium phenethoxide.[3][4]
-
Step 2 (Nucleophilic Attack): The phenethoxide ion attacks allyl bromide, displacing the bromide ion to form this compound and a salt byproduct (e.g., sodium bromide).[1]
Q2: What are the critical process parameters to consider when scaling up from the lab to a pilot plant?
A2: Scaling up requires careful consideration of several factors that can significantly impact reaction yield, purity, and safety.[5] Key parameters include:
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This can lead to difficulties in controlling reaction temperature, especially for exothermic reactions. Pilot plants use jacketed reactors for better temperature management.
-
Mass Transfer (Mixing): Achieving homogenous mixing is more challenging in a large reactor. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing yield. The type of impeller, agitation speed, and baffle design are critical.
-
Reagent Addition Rate: In the lab, reagents are often mixed at once. In a pilot plant, controlled, subsurface addition of reagents (like allyl bromide) is crucial to manage the reaction rate and exotherm.
-
Safety and Handling: Handling large quantities of hazardous materials like allyl bromide requires stringent safety protocols, including closed-transfer systems, dedicated ventilation, and appropriate personal protective equipment (PPE).[6]
-
Process Control and Automation: Pilot plants rely on automated sensors and control systems to monitor temperature, pressure, pH, and addition rates, ensuring consistency and safety.
Q3: How does the choice of base and solvent change during scale-up?
A3: While strong bases like sodium hydride (NaH) are effective in the lab, they can pose significant safety risks (flammability of H₂ gas byproduct) at a larger scale.[2][3] For pilot-plant production, weaker, easier-to-handle bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often preferred, sometimes in combination with a phase-transfer catalyst.[3][7]
Solvent choice is dictated by reaction chemistry, safety, and environmental considerations. Lab solvents like THF may be replaced with higher-boiling, less flammable, or more cost-effective options like DMF, DMSO, or toluene at the pilot scale.[8]
Q4: What is Phase-Transfer Catalysis (PTC) and why is it useful for this synthesis at a larger scale?
A4: Phase-Transfer Catalysis is a technique used when reactants are in different, immiscible phases (e.g., an aqueous phase with NaOH and an organic phase with the alcohol and alkyl halide).[9][10] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the nucleophile (phenethoxide) from the aqueous phase to the organic phase where the reaction occurs.[11]
Benefits for Scale-Up:
-
Avoids the need for hazardous anhydrous solvents and strong, moisture-sensitive bases like NaH.[9]
-
Can increase reaction rates and yields.[10]
-
Simplifies the process by allowing the use of aqueous bases, which are cheaper and easier to handle.[9]
Experimental Protocols
Laboratory Scale Synthesis (Illustrative)
This protocol is a representative example for lab-scale synthesis.
Materials:
-
Phenethyl alcohol: 12.2 g (100 mmol)
-
Sodium Hydride (60% dispersion in oil): 4.4 g (110 mmol)
-
Anhydrous Tetrahydrofuran (THF): 200 mL
-
Allyl bromide: 13.3 g (110 mmol)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride.
-
Add 100 mL of anhydrous THF and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of phenethyl alcohol in 50 mL of anhydrous THF to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.[3]
-
Cool the resulting sodium phenethoxide solution back to 0°C.
-
Add allyl bromide dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.[3]
-
Carefully quench the reaction by slowly adding 50 mL of saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add 100 mL of diethyl ether, and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Pilot Plant Scale Synthesis (Proposed)
This protocol outlines a proposed scale-up to a 50 L jacketed glass-lined reactor.
Materials:
-
Phenethyl alcohol: 4.9 kg (40 mol)
-
Potassium Carbonate (K₂CO₃), anhydrous powder: 6.6 kg (48 mol)
-
Tetrabutylammonium bromide (TBAB): 0.65 kg (2 mol)
-
Toluene: 30 L
-
Allyl bromide: 5.3 kg (44 mol)
-
Water: 20 L
Procedure:
-
Charge the 50 L reactor with phenethyl alcohol, potassium carbonate, TBAB, and toluene.[7]
-
Begin agitation and heat the reactor jacket to 60-65°C.
-
Using a metering pump, add allyl bromide subsurface over 2-3 hours, maintaining the internal temperature below 75°C.
-
After the addition is complete, maintain the reaction at 70°C for 6-8 hours. Monitor the reaction progress by in-process control (IPC) sampling (e.g., GC or HPLC).
-
Once the reaction is complete, cool the reactor to 20-25°C.
-
Add 20 L of water to the reactor and stir for 30 minutes to dissolve the potassium bromide salts.
-
Stop agitation and allow the layers to separate.
-
Transfer the lower aqueous layer to a waste container.
-
Wash the organic layer with water (2 x 10 L).
-
Transfer the organic layer to a distillation unit and remove toluene under vacuum.
-
Purify the crude this compound by fractional vacuum distillation.
Data Presentation
Table 1: Comparison of Lab vs. Pilot Plant Parameters
| Parameter | Laboratory Scale (100 mmol) | Pilot Plant Scale (40 mol) | Rationale for Change |
| Reactants | |||
| Phenethyl Alcohol | 12.2 g | 4.9 kg | Direct scale-up of limiting reagent. |
| Allyl Bromide | 1.1 eq | 1.1 eq | Maintained slight excess to drive reaction to completion. |
| Base | NaH (1.1 eq) | K₂CO₃ (1.2 eq) | K₂CO₃ is safer and easier to handle in large quantities than NaH.[7] |
| Solvent | Anhydrous THF (200 mL) | Toluene (30 L) | Toluene has a higher boiling point, is less miscible with water, and is a common industrial solvent. |
| Catalyst | None | TBAB (5 mol%) | PTC added to facilitate reaction with a weaker base and a two-phase system.[11] |
| Conditions | |||
| Temperature | 0°C to RT | 60-75°C | Higher temperature is used to increase the rate of reaction with the less reactive K₂CO₃ base.[1] |
| Reaction Time | 4-6 hours | 6-8 hours | Reaction times may be longer at scale to ensure complete conversion. |
| Workup | NH₄Cl quench, ether extraction | Water wash, phase separation | Direct water wash is sufficient to remove inorganic salts; avoids large volumes of extraction solvent. |
| Purification | Lab-scale vacuum distillation | Fractional vacuum distillation | Fractional distillation provides better separation of impurities at a larger scale. |
Table 2: Potential Impurities and Side Products
| Compound | Structure | Formation Pathway | Removal Strategy |
| Phenethyl Alcohol | C₆H₅CH₂CH₂OH | Unreacted starting material | Fractional vacuum distillation |
| Allyl Bromide | CH₂=CHCH₂Br | Unreacted starting material | Quenched during workup; removed during distillation |
| Diallyl Ether | (CH₂=CHCH₂)₂O | Hydrolysis of allyl bromide to allyl alcohol, followed by etherification.[12] | Fractional vacuum distillation (lower boiling point) |
| Elimination Product (Styrene) | C₆H₅CH=CH₂ | E2 elimination promoted by a bulky or strong base, especially at higher temperatures.[13] | Minimized by using a less hindered base and controlled temperature; removed by distillation. |
Troubleshooting Guide
Problem 1: Low Yield
| Possible Cause | How to Investigate | Recommended Solution |
| Incomplete Reaction | Check IPC samples (TLC, GC) for remaining phenethyl alcohol. | • Increase reaction time or temperature moderately. • Ensure the base is active and sufficiently dry (if applicable). • Check agitator speed to ensure proper mixing. |
| Side Reactions (Elimination) | Analyze crude product by GC-MS for the presence of styrene. | • Avoid excessively high temperatures. • Ensure the base is not too strong or sterically hindered.[4] • Consider a different solvent that may favor SN2 over E2. |
| Loss During Workup | Analyze aqueous waste streams for product. | • Ensure proper phase separation. • Minimize the number of transfers. • Use an appropriate extraction solvent if necessary. |
| Inefficient Deprotonation | Reaction fails to initiate or proceeds very slowly. | • For solid bases like K₂CO₃, ensure the particle size is small enough for a good surface area. • If using NaH, ensure it was not previously exposed to moisture.[14] • Ensure sufficient catalyst (TBAB) is present if using PTC. |
Problem 2: Product Impurity
| Possible Cause | How to Investigate | Recommended Solution |
| Unreacted Starting Material | GC or NMR analysis of the final product shows phenethyl alcohol. | • Improve purification efficiency (e.g., increase the number of theoretical plates in the distillation column). • Ensure the reaction goes to completion by using a slight excess of allyl bromide. |
| Formation of Diallyl Ether | GC-MS analysis shows a peak corresponding to diallyl ether.[12] | • Ensure all reagents and the reactor are dry to minimize water, which can hydrolyze allyl bromide. • Improve fractional distillation to separate this lower-boiling impurity. |
| Thermal Decomposition | Product is discolored or contains high molecular weight impurities. | • Lower the pot temperature during distillation by using a deeper vacuum. • Avoid prolonged exposure to high temperatures during the reaction. |
Visualizations
Experimental and Process Workflows
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. iptsalipur.org [iptsalipur.org]
- 6. lyondellbasell.com [lyondellbasell.com]
- 7. prepchem.com [prepchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. iajpr.com [iajpr.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative yield analysis of different allyl phenethyl ether synthesis routes
A comprehensive comparative analysis of synthetic routes to Allyl Phenethyl Ether is presented for researchers and professionals in drug development. This guide details various synthesis methodologies, offering a side-by-side comparison of their performance based on experimental data.
Comparative Yield Analysis
The following table summarizes the quantitative data for different synthesis routes of this compound, providing a clear comparison of their yields and reaction conditions.
| Synthesis Route | Reactants | Catalyst/Base | Solvent | Reaction Time | Yield |
| Williamson Ether Synthesis | Phenol, Allyl Bromide | Sodium Phenoxide | Dimethoxyethane | Not Specified | Almost Quantitative[1] |
| Williamson Ether Synthesis | Phenol, Allyl Bromide | Potassium Carbonate | Acetone | 8 hours | 85-96% |
| Phase-Transfer Catalysis (PTC) | Phenol, Allyl Bromide | Tetra-n-butylammonium bromide (QBr) | Tri-liquid-phase system | 10 minutes | Near 100%[2] |
| Solvent-Free Synthesis | Phenol, Allyl Bromide | Potassium Hydroxide (KOH) pellets | None | 14 hours | 89%[3] |
| Zeolite Catalyzed Synthesis | Phenol, Allyl Alcohol | Natural Zeolites | None | Not Specified | 80%[4] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Williamson Ether Synthesis
This classical method involves the reaction of an alkoxide with a primary alkyl halide.
Procedure:
-
Sodium phenoxide is prepared by reacting phenol with a strong base like sodium hydroxide.
-
Allyl bromide is then added to the sodium phenoxide solution.
-
The reaction mixture is typically refluxed in a suitable solvent, such as dimethoxyethane or acetone.[1]
-
Upon completion, the product is isolated through extraction and purified by distillation.
Phase-Transfer Catalysis (PTC) Synthesis
This method enhances the reaction rate and yield by facilitating the transfer of reactants between different phases.
Procedure:
-
A mixture of sodium phenolate, allyl bromide, and a phase-transfer catalyst like tetra-n-butylammonium bromide is prepared.[2]
-
The reaction is carried out in a tri-liquid-phase system, which enhances selectivity.[2]
-
The reaction proceeds at a high temperature for a short duration.[2]
-
Under optimal conditions, a near-quantitative yield can be achieved in as little as 10 minutes.[2]
Solvent-Free Synthesis
This environmentally friendly approach eliminates the need for organic solvents.
Procedure:
-
Phenol, allyl bromide, and solid potassium hydroxide pellets are mixed together.[3]
-
The mixture is stirred at room temperature.[3]
-
The reaction is monitored by Thin Layer Chromatography (TLC) until completion.[3]
-
The product is then isolated and purified, often yielding high purity this compound.[3]
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis routes.
Caption: Williamson Ether Synthesis of this compound.
References
Validating the Structure of Allyl Phenethyl Ether with 2D NMR Spectroscopy: A Comparative Guide
The unequivocal confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex molecules or those with overlapping signals often require more advanced techniques. Two-dimensional (2D) NMR spectroscopy offers a powerful solution by spreading spectral information across two frequency axes, resolving ambiguities and revealing detailed connectivity within a molecule.[1][2]
This guide provides a comparative overview of three essential 2D NMR experiments—COSY, HSQC, and HMBC—and their application in validating the structure of allyl phenethyl ether. We will explore how data from each experiment contributes unique and complementary information to build an unambiguous structural assignment.
The Structure of this compound
This compound (C₁₁H₁₄O) consists of a phenethyl group and an allyl group linked by an ether oxygen. For clarity in our analysis, the atoms are numbered as shown below.
Caption: this compound with systematic numbering for NMR analysis.
A Comparative Analysis of 2D NMR Techniques
The structural elucidation of a molecule like this compound relies on piecing together its constituent parts. 2D NMR allows us to establish these connections through different types of correlations.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1][3] It is invaluable for identifying adjacent protons and tracing out spin systems within the molecule, such as the allyl and phenethyl chains.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (¹JCH).[1][4] It provides a definitive link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH), and sometimes even four bonds.[4][5] HMBC is often the key to connecting different spin systems, as it can establish correlations across atoms with no attached protons (quaternary carbons) or across heteroatoms like the ether oxygen.
The logical workflow for utilizing these techniques is visualized below.
Caption: Workflow for structural validation using 1D and 2D NMR techniques.
Predicted NMR Data and Correlations
The following tables summarize the expected chemical shifts and 2D NMR correlations for this compound. These predictions are based on standard chemical shift values and coupling principles.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom No. | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | CH₂ | ~4.01 | ~69.5 |
| 2 | CH | ~5.95 | ~134.8 |
| 3a, 3b | CH₂ | ~5.20, ~5.31 | ~117.2 |
| 5 | CH₂ | ~3.65 | ~70.9 |
| 6 | CH₂ | ~2.92 | ~36.2 |
| 8/12 | CH | ~7.2-7.3 | ~128.9 |
| 9/11 | CH | ~7.2-7.3 | ~128.4 |
| 10 | CH | ~7.2-7.3 | ~126.3 |
| 7 | C | - | ~138.8 |
Table 2: Expected COSY (¹H-¹H) Correlations
| Proton | Correlating Proton(s) | Bonds |
| H1 | H2 | 3 |
| H2 | H1, H3a, H3b | 3, 3 |
| H3a, H3b | H2 | 3 |
| H5 | H6 | 3 |
| H6 | H5 | 3 |
Table 3: Expected HSQC (¹H-¹³C) Correlations
| Proton | Correlating Carbon | Bonds |
| H1 | C1 | 1 |
| H2 | C2 | 1 |
| H3a, H3b | C3 | 1 |
| H5 | C5 | 1 |
| H6 | C6 | 1 |
| H8/12 | C8/12 | 1 |
| H9/11 | C9/11 | 1 |
| H10 | C10 | 1 |
Table 4: Key Expected HMBC (¹H-¹³C) Correlations
| Proton | Correlating Carbon(s) | Bonds | Structural Significance |
| H1 | C2, C3 | 2, 3 | Confirms allyl fragment |
| H1 | C5 | 3 | Links allyl group to phenethyl group via ether oxygen |
| H2 | C1, C3 | 2, 2 | Confirms allyl fragment |
| H5 | C6, C7 | 2, 3 | Confirms phenethyl fragment |
| H5 | C1 | 3 | Links phenethyl group to allyl group via ether oxygen |
| H6 | C5, C7, C8/12 | 2, 2, 3 | Confirms phenethyl fragment and attachment to aromatic ring |
The HMBC correlations across the ether oxygen are the most critical for confirming the overall structure, as they unambiguously connect the two distinct spin systems (allyl and phenethyl).
Caption: Key 3-bond HMBC correlations confirming the ether linkage.
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following provides a general protocol for acquiring 2D NMR spectra.
1. Sample Preparation
-
Concentration: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent.
-
Solvent: Chloroform-d (CDCl₃) is a suitable choice. The residual solvent peak can be used for referencing the ¹H spectrum (δ 7.26 ppm), and the solvent carbon signal for the ¹³C spectrum (δ 77.16 ppm).
-
Filtering: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
2. Spectrometer Setup and 1D Spectra Acquisition
-
It is recommended to first acquire standard 1D ¹H and ¹³C{¹H} spectra.[6]
-
These 1D spectra are used to determine the appropriate spectral widths for the 2D experiments and to ensure the sample concentration is adequate.[6][7]
-
Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.[7]
3. 2D Experiment Acquisition Parameters
The following are typical parameters that can be adapted for most modern NMR spectrometers.
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | cosygpqf or dqfcosy | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| F2 (¹H) Spectral Width | Determined from ¹H spectrum (~10 ppm) | Determined from ¹H spectrum (~10 ppm) | Determined from ¹H spectrum (~10 ppm) |
| F1 (¹H/¹³C) Spectral Width | Same as F2 (~10 ppm) | Determined from ¹³C spectrum (~160 ppm) | Determined from ¹³C spectrum (~200 ppm) |
| Number of Scans (NS) | 2-8 | 2-8 | 4-16 |
| F1 Increments (TD1) | 256-512 | 128-256 | 256-400 |
| F2 Data Points (TD2) | 1024-2048 | 1024-2048 | 1024-2048 |
| Relaxation Delay (d1) | 1.5-2.0 s | 1.5-2.0 s | 1.5-2.0 s |
| ¹JCH (HSQC) | N/A | ~145 Hz | N/A |
| Long-Range JCN (HMBC) | N/A | N/A | Optimized for ~8 Hz |
4. Data Processing
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform Fourier transformation, followed by phase and baseline correction to obtain the final 2D spectrum.
Conclusion
By systematically applying a suite of 2D NMR experiments, the structure of this compound can be validated with a high degree of confidence. COSY establishes the proton-proton connectivities within the allyl and phenethyl fragments. HSQC definitively links each proton to its corresponding carbon atom. Finally, and most critically, HMBC provides the long-range correlation data necessary to piece the molecular puzzle together, confirming the crucial ether linkage between the two subunits. This integrated approach, combining data from complementary experiments, represents a robust and standard methodology in modern chemical analysis.
References
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. emerypharma.com [emerypharma.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 7. ulethbridge.ca [ulethbridge.ca]
A Comparative Guide to the Synthesis of Allyl Phenethyl Ether and Other Phenethyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Phenethyl derivatives are fundamental structural motifs in a vast array of biologically active molecules, natural products, and materials. The specific functional group attached to the phenethyl core dictates its reactivity and suitability for various synthetic transformations. This guide provides an objective comparison of the synthesis and utility of allyl phenethyl ether against other common phenethyl derivatives, supported by experimental data and detailed protocols. The unique reactivity of the allyl group in this compound offers distinct synthetic advantages, particularly for carbon-carbon bond formation, setting it apart from its more conventional counterparts.
Comparative Synthesis and Properties
The choice of a phenethyl derivative is primarily governed by the intended synthetic route and the desired final product. This compound serves as a versatile intermediate, especially when a subsequent rearrangement to form a substituted phenol is desired. Other derivatives like phenethyl alcohol, acetate, and amides serve as stable precursors or final products in various applications.
| Derivative | Common Synthesis Method(s) | Key Reagents | Typical Reaction Conditions | Typical Yield (%) | Key Applications / Unique Reactions | Advantages / Disadvantages |
| This compound | Williamson Ether Synthesis[1][2] | Phenethyl alcohol, Allyl bromide, Base (e.g., NaH, K₂CO₃, KOH) | Room temp. to reflux, various solvents (Acetone, DMF, DME) | 85-98%[1][3] | Precursor for Claisen rearrangement to form ortho-allyl phenethyl alcohol[4][5] | Advantage: Allyl group enables C-C bond formation. Disadvantage: Susceptible to rearrangement at high temperatures. |
| Phenethyl Alcohol | Friedel-Crafts Alkylation[6] | Benzene, Ethylene oxide, AlCl₃ | Low temperature (e.g., 9-13°C)[7] | 70-80%[7] | Precursor for most other phenethyl derivatives; used in fragrances[8] | Advantage: Readily available starting material for diverse derivatives. Disadvantage: Friedel-Crafts requires stoichiometric Lewis acid. |
| Hydrogenation of Styrene Oxide[9] | Styrene oxide, H₂, Catalyst (e.g., Raney Nickel) | Elevated pressure and temperature | >90%[9] | Greener alternative to Friedel-Crafts | Advantage: High yield, avoids harsh Lewis acids. Disadvantage: Styrene oxide can be more expensive than benzene. | |
| Phenethyl Acetate | Fischer Esterification[10] | Phenethyl alcohol, Acetic acid, Acid catalyst | Reflux | Moderate to High | Fragrance and flavor agent[10] | Advantage: Simple, classic transformation. Disadvantage: Equilibrium reaction, may require removal of water. |
| Enzymatic Acylation[11] | Phenethyl alcohol, Acyl donor (e.g., vinyl acetate), Lipase (e.g., Novozym 435) | Mild temperature (e.g., 40°C) | >98%[11] | Green synthesis of flavors/fragrances | Advantage: High selectivity and yield, environmentally friendly. Disadvantage: Enzyme cost and stability can be a factor. | |
| N-Phenethyl Derivatives | Reductive Amination | Amine (e.g., 4-piperidone), Phenylacetaldehyde, Reducing agent (e.g., NaBH₃CN) | Mild, often one-pot | Variable | Synthesis of pharmaceuticals (e.g., Fentanyl analogs)[12] | Advantage: Direct formation of C-N bond. Disadvantage: Requires specific carbonyl precursor. |
| N-Alkylation[13] | Amine (e.g., piperidine derivative), Phenethyl bromide | Base, solvent (e.g., DMF) | Good to High | Synthesis of pharmaceuticals | Advantage: Reliable method for secondary/tertiary amines. Disadvantage: Phenethyl bromide is a lachrymator. |
Key Synthetic Pathways and Mechanisms
The synthetic utility of this compound is distinguished by its capacity to undergo the Claisen rearrangement, a powerful tool for forming carbon-carbon bonds on an aromatic ring. This contrasts with other phenethyl derivatives, which typically involve modifications that do not directly engage the phenethyl backbone in C-C bond formation.
Synthesis of this compound via Williamson Ether Synthesis
The most common and efficient method for preparing this compound is the Williamson ether synthesis. This involves the deprotonation of phenethyl alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an allyl halide.
References
- 1. Allyl phenyl ether - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. US2483323A - Method of preparing phenyl ethyl alcohol - Google Patents [patents.google.com]
- 8. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 9. Synthesis of phenethyl alcohol by catalytic hydrogenation of styrene oxide | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. Phenethyl acetate - Wikipedia [en.wikipedia.org]
- 11. Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Purity Analysis of Allyl Phenethyl Ether: A Comparative Guide to qNMR and Chromatographic Methods
Executive Summary
Quantitative NMR (qNMR) emerges as a powerful primary method for purity determination, offering direct quantification without the need for a specific reference standard of the analyte. Its non-destructive nature and ability to provide structural information simultaneously are significant advantages. Chromatographic methods like GC-FID and HPLC are well-established, highly sensitive techniques that excel in separating complex mixtures and quantifying components based on calibration with reference standards. The choice of method ultimately depends on the specific requirements of the analysis, including the availability of standards, desired accuracy, and the nature of potential impurities.
Comparison of Analytical Methods
| Feature | ¹H qNMR (Quantitative Nuclear Magnetic Resonance) | GC-FID (Gas Chromatography-Flame Ionization Detection) | HPLC-UV (High-Performance Liquid Chromatography-Ultraviolet Detection) |
| Principle | Signal intensity is directly proportional to the number of nuclei (protons). | Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization. | Separation based on polarity and interaction with a stationary phase, followed by detection via UV absorbance. |
| Quantification | Absolute quantification using an internal standard of known purity. Does not require an allyl phenethyl ether standard. | Relative or external standard quantification requiring a certified reference standard of this compound. | Relative or external standard quantification requiring a certified reference standard of this compound. |
| Selectivity | High, based on distinct chemical shifts of protons in the molecule. | High, based on chromatographic separation. | High, based on chromatographic separation. |
| Precision | Typically high, with relative standard deviations (RSD) < 1%. | High, with RSD < 2%. | High, with RSD < 2%. |
| Accuracy | High, traceable to primary standards. | High, dependent on the purity of the reference standard. | High, dependent on the purity of the reference standard. |
| Sample Throughput | Moderate, sample preparation is simple, but acquisition time can be longer. | High, with automated systems. | High, with automated systems. |
| Strengths | - Primary ratio method- Non-destructive- Provides structural information- Can identify and quantify unknown impurities if their structure is elucidated. | - High sensitivity- Robust and widely available- Excellent for volatile compounds. | - Versatile for a wide range of compounds- Numerous stationary and mobile phase choices for method development. |
| Limitations | - Lower sensitivity compared to chromatographic methods- Potential for signal overlap in complex mixtures. | - Requires a volatile and thermally stable analyte- Destructive technique- Requires a reference standard for the analyte. | - Analyte must have a UV chromophore- Destructive technique- Requires a reference standard for the analyte. |
Experimental Protocols
¹H qNMR Purity Determination of Allyl Phenyl Ether (as a proxy for this compound)
Objective: To determine the absolute purity of allyl phenyl ether using an internal standard.
Materials:
-
Allyl phenyl ether sample
-
Internal Standard (e.g., Maleic acid, certified purity >99.5%)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance
-
NMR tubes
Procedure:
-
Accurately weigh approximately 10 mg of the allyl phenyl ether sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum under quantitative conditions:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (e.g., 5 times the longest T₁ value).
-
90° pulse angle.
-
A sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals of interest).
-
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of allyl phenyl ether (e.g., the methylene protons of the allyl group, -O-CH₂-) and a signal of the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Allyl phenyl ether
-
IS = Internal Standard
-
GC-FID Purity Analysis of Allyl Phenyl Ether (as a proxy for this compound)
Objective: To determine the purity of allyl phenyl ether by area percent normalization.
Materials:
-
Allyl phenyl ether sample
-
Solvent (e.g., Dichloromethane, HPLC grade)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Capillary column suitable for aromatic compounds (e.g., DB-5 or equivalent)
Procedure:
-
Prepare a dilute solution of the allyl phenyl ether sample in dichloromethane (e.g., 1 mg/mL).
-
Set up the GC-FID instrument with the following parameters (can be optimized):
-
Injector temperature: 250 °C
-
Detector temperature: 280 °C
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier gas: Helium or Nitrogen at a constant flow rate.
-
Injection volume: 1 µL
-
Split ratio: e.g., 50:1
-
-
Inject the sample solution into the GC.
-
Record the chromatogram.
-
Identify the peak corresponding to allyl phenyl ether based on its retention time (if known from a standard injection).
-
Calculate the purity by the area percent method, assuming all components have the same response factor:
Purity (% area) = (Area_analyte / Total area of all peaks) * 100
HPLC-UV Purity Analysis of Allyl Phenyl Ether (as a proxy for this compound)
Objective: To determine the purity of allyl phenyl ether using an external standard calibration.
Materials:
-
Allyl phenyl ether sample
-
Allyl phenyl ether reference standard (certified purity)
-
Mobile phase solvents (e.g., Acetonitrile and Water, HPLC grade)
-
High-performance liquid chromatograph with a UV detector (HPLC-UV)
-
Reversed-phase C18 column
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the allyl phenyl ether reference standard at different known concentrations in the mobile phase.
-
Preparation of Sample Solution: Prepare a solution of the allyl phenyl ether sample in the mobile phase at a concentration that falls within the range of the standard solutions.
-
Chromatographic Conditions (can be optimized):
-
Mobile phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow rate: e.g., 1.0 mL/min
-
Column temperature: e.g., 30 °C
-
Detection wavelength: Determined from the UV spectrum of allyl phenyl ether (e.g., 270 nm).
-
Injection volume: e.g., 10 µL
-
-
Calibration Curve: Inject the standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the sample solution and record the peak area of the allyl phenyl ether peak.
-
Quantification: Determine the concentration of allyl phenyl ether in the sample solution from the calibration curve. Calculate the purity based on the known concentration of the prepared sample solution.
Visualizations
Caption: Workflow for quantitative analysis by ¹H qNMR.
A Comparative Guide to the Catalytic Efficiency of Allyl Phenethyl Ether Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different catalytic methods for the synthesis of allyl phenethyl ether, a valuable intermediate in the development of various organic compounds. The focus is on the efficiency of these methods, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
The primary route for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of phenethyl alcohol with an allyl halide. The efficiency of this SN2 reaction is highly dependent on the chosen catalytic system, which primarily serves to deprotonate the alcohol, and the overall reaction conditions. This guide will explore several effective approaches.
Comparative Analysis of Catalytic Systems
The catalytic synthesis of this compound can be approached through various methods, each with distinct advantages in terms of yield, reaction time, and conditions. Below is a summary of quantitative data from different catalytic systems.
| Catalyst/Base System | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Activation Energy (kcal/mol) | Reference |
| Solid KOH / TBAI (5 mol%) | Allyl Bromide | None | Room Temp. | 4.5 | 96 (for Benzyl Alcohol)* | N/A | [1] |
| NaH | Allyl Bromide | THF | 0 to Room Temp. | 4 | High (general procedure) | N/A | [General Procedure] |
| Dodecatungstophosphoric acid on K-10 Clay | Methanol | N/A | 120-150 | N/A | 100% selectivity | 6.1 | [2] |
| Dodecatungstophosphoric acid on K-10 Clay | Ethanol | N/A | 120-150 | N/A | 100% selectivity | 6.6 | [2] |
*Data for benzyl alcohol is used as a close structural analog to phenethyl alcohol under these specific solvent-free conditions.[1] **These data are for O-alkylation of phenethyl alcohol with different alcohols, not allylation, but provide valuable kinetic insight into the etherification of phenethyl alcohol.[2]
Reaction Scheme and Experimental Workflow
The synthesis of this compound via Williamson ether synthesis follows a straightforward pathway. The general reaction and a typical experimental workflow are illustrated below.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Solvent-Free Synthesis using KOH and TBAI
This protocol is adapted from a general procedure for the allylation of alcohols.[1]
-
Preparation: To a round-bottom flask, add phenethyl alcohol (1.0 mmol), a solid potassium hydroxide (KOH) pellet (approx. 2.0 mmol), and tetrabutylammonium iodide (TBAI) (0.05 mmol, 5 mol%).
-
Reaction: To this mixture, add allyl bromide (4.0 mmol) and stir the resulting suspension at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the excess allyl bromide under reduced pressure.
-
Purification: Load the residue onto a short silica gel column and elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound.
Protocol 2: Synthesis using Sodium Hydride in Tetrahydrofuran
This is a general and widely used method for the Williamson ether synthesis of unactivated alcohols.
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of phenethyl alcohol (1.0 mmol) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Reaction: Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion as indicated by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Discussion
The Williamson ether synthesis remains the most reliable and versatile method for preparing ethers such as this compound.[3][4] The choice of catalytic system offers a trade-off between reaction conditions, cost, and efficiency.
The solvent-free method using solid KOH and a phase-transfer catalyst like TBAI is an environmentally friendly and convenient option, often providing high yields at room temperature.[1] The data for benzyl alcohol suggests that this method would be highly efficient for the structurally similar phenethyl alcohol.
For unactivated primary alcohols, the use of a strong base like sodium hydride in an aprotic solvent like THF is a classic and highly effective approach, typically leading to high yields.[5] This method ensures complete deprotonation of the alcohol, driving the reaction to completion.
The use of solid acid catalysts, such as dodecatungstophosphoric acid supported on K-10 clay, presents an interesting alternative. While the available data is for etherification with other alcohols, it demonstrates 100% selectivity and provides valuable kinetic data, with activation energies around 6.1-6.6 kcal/mol for the O-alkylation of phenethyl alcohol.[2] This suggests that the chemisorption of phenethyl alcohol on the catalyst surface is the rate-determining step in that system.[2] Further research into the use of such catalysts for allylation could be a promising avenue.
References
A Comparative Guide to Analytical Methods for Allyl Phenethyl Ether Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl phenethyl ether is a fragrance ingredient whose accurate quantification is essential for quality control, regulatory compliance, and safety assessment in various consumer products. The selection of an appropriate analytical method is critical and typically depends on the sample matrix, required sensitivity, and available instrumentation. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for analyzing volatile and semi-volatile fragrance compounds. High-performance liquid chromatography (HPLC) with UV or diode-array detection (DAD) offers an alternative, particularly for less volatile or thermally labile compounds.
This guide compares these two primary analytical approaches, providing details on sample preparation, chromatographic conditions, and expected performance metrics based on data from analogous compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of fragrance compounds due to its high separation efficiency and specific detection.
Experimental Protocols for GC-MS Analysis
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and widely used technique for extracting fragrance compounds from various cosmetic matrices.[1][2][3]
-
Objective: To isolate analytes from the sample matrix and concentrate them in a solvent suitable for GC-MS injection.
-
Procedure:
-
Weigh approximately 0.5 - 1.0 g of the sample into a centrifuge tube.[2]
-
Add a suitable organic solvent, such as methyl tert-butyl ether (MtBE) or acetonitrile.[2][4]
-
For aqueous samples, add an immiscible organic solvent like hexane or dichloromethane.[5]
-
Add an internal standard solution at a known concentration.
-
Vortex or mix thoroughly for an adequate time (e.g., 30 minutes) to ensure efficient extraction.[2]
-
If necessary, add salt (e.g., anhydrous sodium sulfate) to remove water.[2]
-
Centrifuge the mixture to separate the layers.
-
Collect the organic supernatant for analysis.[2]
-
2. Sample Preparation: Solid-Phase Microextraction (SPME)
SPME is a solvent-free sample preparation technique that is particularly useful for volatile and semi-volatile compounds.[6][7]
-
Objective: To concentrate volatile analytes from the headspace of a sample onto a coated fiber.
-
Procedure:
-
Place a known amount of the sample into a headspace vial.
-
Seal the vial and incubate at a controlled temperature (e.g., 40°C) to allow analytes to partition into the headspace.
-
Expose a SPME fiber (e.g., DVB/PDMS) to the headspace for a defined period (e.g., 20 minutes).
-
Retract the fiber and introduce it into the GC inlet for thermal desorption of the analytes.
-
GC-MS Instrumental Parameters
The following table summarizes typical GC-MS conditions for the analysis of fragrance allergens, which would be a suitable starting point for method development for this compound.
| Parameter | Gas Chromatography (GC) | Mass Spectrometry (MS) |
| Column | Mid-polarity columns like ZB-35HT or HP-5ms (e.g., 30-60 m length, 0.25-0.32 mm i.d., 0.25 µm film thickness) are commonly used.[8][9] | Ionization Mode |
| Injector | Splitless or pulsed splitless injection is preferred for trace analysis.[2] | Analyzer |
| Injector Temp. | 280 - 300 °C[9] | Acquisition Mode |
| Oven Program | A typical program starts at 60-100°C, ramps up to 230-300°C at rates of 3-20°C/min, with initial and final hold times.[2][9] | Mass Range |
| Carrier Gas | Helium or Hydrogen at a constant flow rate. |
Performance Data for GC-MS Methods (Based on Fragrance Allergen Analysis)
The table below presents typical validation parameters for the quantification of fragrance allergens using GC-MS, which can be considered as expected performance targets for an this compound method.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.995 | [1] |
| Limit of Quantification (LOQ) | 2 - 20 µg/g (ppm) | [1][3] |
| Accuracy (Recovery) | 84 - 119% | [1][3] |
| Precision (RSD) | < 15% | [1][3] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a viable alternative for the analysis of fragrance compounds, especially for those that are less volatile or prone to thermal degradation.
Experimental Protocols for HPLC Analysis
1. Sample Preparation
Sample preparation for HPLC is similar to that for GC-MS, often involving extraction with a polar solvent.
-
Procedure:
-
Extract a known amount of the sample with a suitable solvent mixture (e.g., isopropanol:water).
-
Use sonication to aid extraction.
-
Filter the extract through a syringe filter (e.g., 0.45 µm) before injection.
-
HPLC Instrumental Parameters
The following table outlines typical HPLC conditions for the analysis of fragrance allergens.
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient of acetonitrile and water is commonly used. |
| Flow Rate | 0.7 - 1.0 mL/min.[10] |
| Detector | Diode Array Detector (DAD) or UV detector, monitoring at multiple wavelengths (e.g., 210, 254, 280 nm).[10] |
| Injection Volume | 10 - 20 µL. |
Performance Data for HPLC Methods (Based on Fragrance Allergen Analysis)
The table below shows typical validation parameters for the quantification of fragrance allergens using HPLC.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [10] |
| Limit of Quantification (LOQ) | 0.2 - 20 mg/kg (ppm) | [11] |
| Accuracy (Recovery) | 80 - 119% | [12] |
| Precision (RSD) | < 10% | [8] |
Method Comparison Summary
| Feature | GC-MS | HPLC-DAD/UV |
| Selectivity | High (mass-based detection) | Moderate (depends on chromatographic separation and UV spectra) |
| Sensitivity | Generally higher, especially in SIM mode | Good, but may be lower than GC-MS for some compounds |
| Compound Amenability | Volatile and semi-volatile, thermally stable compounds | Wide range, including less volatile and thermally labile compounds |
| Sample Throughput | Can be high with modern autosamplers | Generally high |
| Method Development | Can be more complex due to oven programming and MS tuning | Often more straightforward |
| Cost | Higher initial instrument cost | Lower initial instrument cost |
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the quantification of fragrance compounds using GC-MS and HPLC.
Caption: Generalized workflow for GC-MS analysis of fragrance compounds.
Caption: Generalized workflow for HPLC analysis of fragrance compounds.
Conclusion
Both GC-MS and HPLC are suitable techniques for the quantification of fragrance compounds like this compound. The choice between the two will depend on the specific requirements of the analysis. GC-MS offers superior selectivity and sensitivity, making it the preferred method for complex matrices and trace-level quantification. HPLC provides a robust and often simpler alternative, particularly for compounds that are not amenable to GC analysis. The provided experimental protocols and performance data for similar fragrance allergens serve as a comprehensive starting point for developing and validating a quantitative method for this compound.
References
- 1. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - CA [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substance… [ouci.dntb.gov.ua]
- 9. rroij.com [rroij.com]
- 10. High-performance liquid chromatographic method for the simultaneous determination of 24 fragrance allergens to study scented products. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Rearrangement Reactions of Allyl Phenethyl Ether and Allyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the reactivity, mechanisms, and experimental considerations for the thermal rearrangement of allyl phenethyl ether and allyl phenyl ether.
The thermal rearrangement of allylic ethers is a fundamental carbon-carbon bond-forming reaction in organic synthesis. While both this compound and allyl phenyl ether possess an allyl ether moiety, their distinct structural frameworks lead to different rearrangement pathways, namely the Cope rearrangement for the former and the Claisen rearrangement for the latter. This guide provides a comprehensive comparison of their reactivity, supported by available experimental data and detailed protocols.
Unraveling the Reaction Pathways: Cope vs. Claisen Rearrangement
The key distinction in the reactivity of this compound and allyl phenyl ether lies in the nature of the six-atom system undergoing the[1][1]-sigmatropic rearrangement.
-
Allyl Phenyl Ether undergoes a Claisen rearrangement , a reaction characteristic of allyl aryl ethers.[2][3] The reaction involves the concerted rearrangement of the allyl group from the oxygen atom to the ortho position of the benzene ring. This process temporarily disrupts the aromaticity of the phenyl ring, which is subsequently restored through tautomerization of the dienone intermediate to the more stable phenolic product.[1][4]
-
This compound , on the other hand, rearranges through a Cope rearrangement .[4][5] As an aliphatic ether, the phenethyl group does not directly participate in the electronic reorganization in the same way the phenyl ring does in the Claisen rearrangement. Instead, the rearrangement occurs within the 1,5-diene-like framework of the molecule.
The differing energetics of disrupting and regaining aromaticity play a crucial role in the relative reactivities of these two ethers.
Quantitative Comparison of Reactivity
Direct quantitative comparison of the two rearrangements is challenging due to the limited availability of kinetic data for the thermal rearrangement of this compound. However, by comparing the data for allyl phenyl ether with general data for Cope rearrangements, we can infer their relative reactivities.
| Parameter | Allyl Phenyl Ether (Claisen Rearrangement) | This compound (Cope Rearrangement) |
| Typical Reaction Temperature | 180-250 °C[6][7] | 150-320 °C (general for Cope rearrangements)[1][5] |
| Activation Energy (Ea) | ~30 kcal/mol (general)[1], 36.08 kcal/mol (for allyl p-tolyl ether) | ~33 kcal/mol (general for 1,5-dienes)[1][5] |
| Reported Yield | Up to 98% (under specific microreactor conditions) | Data not available for the specific compound |
Note: The activation energy for allyl p-tolyl ether is provided as a close structural analog to allyl phenyl ether.
The lower activation energy generally associated with the Claisen rearrangement compared to the Cope rearrangement suggests that, under identical conditions, allyl phenyl ether would rearrange at a faster rate than this compound. The thermodynamic driving force of rearomatization in the Claisen rearrangement is a significant factor contributing to its relative ease.[4]
Experimental Protocols
Detailed experimental procedures are essential for replicating and building upon existing research. Below are representative protocols for the thermal rearrangement of both ethers.
Experimental Protocol: Thermal Claisen Rearrangement of Allyl Phenyl Ether
This procedure is adapted from a micro flow synthesis of 2-allylphenol.
Materials:
-
Allyl phenyl ether
-
High-pressure, high-temperature water microreactor system
Procedure:
-
A solution of allyl phenyl ether is introduced into a high-pressure and high-temperature water (HPHT-H2O) microreactor system.
-
The reaction is carried out at a temperature of 265 °C and a pressure of 5 MPa.
-
The residence time in the reactor is maintained at 13.4 seconds.
-
The product, o-allylphenol, is collected at the outlet of the reactor.
-
The product is then purified using appropriate techniques, such as column chromatography, to achieve a high yield and selectivity of up to 98%.
Experimental Protocol: Synthesis and Thermal Rearrangement of Allyl Phenyl Ether (General Laboratory Scale)
This procedure describes the synthesis of allyl phenyl ether followed by its thermal rearrangement.
Part 1: Synthesis of Allyl Phenyl Ether
Materials:
-
Phenol
-
Allyl bromide
-
Potassium carbonate
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve phenol in acetone.
-
Add potassium carbonate to the solution.
-
Add allyl bromide dropwise to the reaction mixture.
-
Reflux the mixture for several hours.
-
After cooling, filter the reaction mixture to remove the inorganic salts.
-
Remove the acetone under reduced pressure.
-
The crude allyl phenyl ether can be purified by distillation or used directly in the next step.
Part 2: Thermal Claisen Rearrangement
Materials:
-
Allyl phenyl ether
Procedure:
-
Place the purified allyl phenyl ether in a suitable reaction vessel equipped with a reflux condenser.
-
Heat the ether to a temperature of approximately 200-250 °C.
-
Maintain this temperature for several hours, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture.
-
The resulting 2-allylphenol can be purified by distillation under reduced pressure or by column chromatography.[2]
Visualizing the Reaction Pathways
The logical flow of the rearrangement reactions and the key intermediates can be visualized using the following diagrams.
Caption: The Claisen rearrangement of allyl phenyl ether proceeds through a concerted transition state to form a dienone intermediate, which then tautomerizes to the final phenolic product.
Caption: The Cope rearrangement of this compound involves a concerted[1][1]-sigmatropic shift to yield the rearranged product directly.
Conclusion
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Allyl phenyl ether - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Purification of High-Purity Allyl Phenethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common laboratory techniques for the purification of allyl phenethyl ether, a key intermediate in the synthesis of various organic molecules. The objective is to equip researchers with the necessary information to select the most appropriate purification strategy to achieve high-purity this compound for downstream applications.
Introduction
This compound is synthesized through various methods, with the Williamson ether synthesis being a prevalent route. This synthesis involves the reaction of a phenethyl alcohol derivative with an allyl halide. The crude product from this reaction typically contains unreacted starting materials, such as phenethyl alcohol and allyl bromide, and potentially side-products. Achieving high purity is crucial for its use in subsequent sensitive reactions and for ensuring the quality of final products in drug development. This guide focuses on two primary purification techniques: vacuum distillation and flash column chromatography.
Purification Workflow Overview
The general workflow for obtaining pure this compound from a crude reaction mixture involves several key stages. The following diagram illustrates a typical purification process.
Caption: A generalized workflow for the purification of this compound from a crude reaction mixture.
Comparison of Purification Methods
The choice between vacuum distillation and flash column chromatography depends on several factors, including the scale of the purification, the nature of the impurities, and the desired final purity.
Vacuum Distillation
Vacuum distillation is a technique used to purify compounds that are unstable at their atmospheric boiling point or have very high boiling points. By reducing the pressure, the boiling point of the compound is lowered.
Advantages:
-
Excellent for large-scale purifications.
-
Can be very effective at removing non-volatile impurities.
-
Generally a faster process for larger quantities compared to chromatography.
-
Lower solvent consumption.
Disadvantages:
-
Less effective for separating compounds with close boiling points.
-
Requires specialized equipment (vacuum pump, distillation apparatus).
-
Potential for thermal degradation if the temperature is not carefully controlled.
Flash Column Chromatography
Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase.
Advantages:
-
Excellent for separating compounds with similar boiling points but different polarities.
-
High resolution and can achieve very high purity.
-
Versatile and can be adapted for a wide range of compounds.
Disadvantages:
-
More time-consuming, especially for large-scale purifications.
-
Requires significant amounts of solvent, which can be costly and generate more waste.
-
Can be more technically challenging to perform correctly.
Data Presentation: Performance Comparison
The following table summarizes the expected performance of vacuum distillation and flash column chromatography for the purification of this compound. The data presented is illustrative and based on typical outcomes for the purification of similar organic compounds. Actual results may vary depending on the specific experimental conditions and the composition of the crude mixture.
| Parameter | Vacuum Distillation | Flash Column Chromatography |
| Typical Purity | >98% | >99% |
| Typical Yield | 85-95% | 70-90% |
| Scale | Milligrams to kilograms | Milligrams to hundreds of grams |
| Time Efficiency (per gram) | High | Moderate to Low |
| Solvent Consumption | Low | High |
| Cost per Gram | Low (for larger scales) | High (due to solvent and stationary phase costs) |
| Primary Impurities Removed | Non-volatile impurities, starting materials with significantly different boiling points. | Polar impurities (e.g., unreacted phenethyl alcohol), closely related side-products. |
Experimental Protocols
General Workup Procedure (Prior to Purification)
-
Upon completion of the synthesis reaction, cool the reaction mixture to room temperature.
-
If a solid base like potassium carbonate was used, filter the mixture.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a 1 M NaOH solution to remove any unreacted phenethyl alcohol.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 1: Vacuum Distillation
Apparatus:
-
Short-path distillation apparatus
-
Round-bottom flask
-
Receiving flask
-
Thermometer
-
Vacuum pump with a pressure gauge
-
Heating mantle with a stirrer
Procedure:
-
Place the crude this compound into the round-bottom flask.
-
Assemble the short-path distillation apparatus and ensure all joints are properly sealed.
-
Connect the apparatus to a vacuum pump.
-
Gradually reduce the pressure to the desired level (e.g., 1-5 mmHg).
-
Begin heating the distillation flask with stirring.
-
The boiling point of this compound is reported to be 219-220 °C at atmospheric pressure[1]. Under vacuum, the boiling point will be significantly lower. The exact temperature will depend on the pressure.
-
Collect the fraction that distills at a constant temperature. This is the purified this compound.
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Flash Column Chromatography
Materials:
-
Glass chromatography column
-
Silica gel (e.g., 230-400 mesh)
-
Eluent: A mixture of hexane and ethyl acetate is a common choice for ethers. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of ~0.3 for the product. A starting point could be a 95:5 or 90:10 mixture of hexane:ethyl acetate.
-
Collection tubes or flasks
Procedure:
-
Prepare the chromatography column by packing it with silica gel as a slurry in the eluent.
-
Allow the silica gel to settle, ensuring a level and compact bed.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent mixture, applying positive pressure (e.g., with a pump or inert gas) to increase the flow rate.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Selecting the Right Purification Method
The choice of purification method is a critical decision in the synthesis workflow. The following diagram provides a logical guide for selecting between vacuum distillation and flash column chromatography based on key experimental parameters.
Caption: A decision-making diagram for selecting the appropriate purification method for this compound.
Conclusion
Both vacuum distillation and flash column chromatography are effective methods for purifying this compound. Vacuum distillation is generally preferred for larger-scale purifications where the impurities have significantly different boiling points from the product. Flash column chromatography offers higher resolution and is ideal for smaller-scale purifications or when separating impurities with similar boiling points but different polarities. The choice of method should be guided by the specific requirements of the experiment, including the desired purity, the scale of the synthesis, and the available resources. For achieving the highest purity, a combination of both techniques, such as a preliminary distillation followed by a final chromatographic polishing step, can be employed.
References
Safety Operating Guide
Proper Disposal of Allyl Phenethyl Ether: A Comprehensive Guide for Laboratory Professionals
For immediate release:
Researchers and laboratory personnel are provided with essential safety and logistical information for the proper disposal of allyl phenethyl ether. This guide outlines procedural, step-by-step instructions to ensure the safe handling and disposal of this chemical, reinforcing our commitment to laboratory safety and responsible chemical management.
This compound is a combustible liquid and a peroxide-forming chemical, which necessitates careful handling and disposal to mitigate potential hazards. The formation of explosive peroxides over time is a significant risk, especially with older containers or those that have been exposed to air.
Key Disposal Considerations and Procedures
Proper disposal of this compound is not only a matter of safety but also of regulatory compliance. It must be managed as hazardous waste in accordance with local, state, and federal regulations.
Step 1: Initial Assessment and Peroxide Testing
Before proceeding with disposal, a thorough assessment of the chemical's condition is crucial.
-
Age and Condition: Containers of this compound should be dated upon receipt and upon opening. As a general guideline for peroxide-forming chemicals, opened containers should be disposed of within six months, and unopened containers within one year.[1][2] Visually inspect the container for any signs of crystallization, discoloration, or the formation of a viscous liquid, particularly around the cap.[3] If any of these signs are present, do not handle or open the container.[3]
-
Peroxide Testing: If the chemical's history is unknown or it has exceeded its recommended shelf life, it must be tested for the presence of peroxides. This should only be performed by trained personnel using appropriate personal protective equipment (PPE). Commercially available peroxide test strips can be used for this purpose.[3]
| Peroxide Concentration | Action Required |
| < 30 ppm | Proceed with the standard disposal procedure. |
| > 30 ppm | Serious Hazard. Do not handle. Contact your institution's Environmental Health and Safety (EHS) department or a qualified hazardous waste disposal company immediately.[3][4] |
Step 2: Segregation and Labeling
Properly segregate and label the waste container.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for the this compound waste. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Segregation: Store the waste container away from incompatible materials, particularly oxidizing agents.[5]
Step 3: Disposal Pathway
This compound must be disposed of through a licensed hazardous waste disposal facility.
-
Do Not:
-
Dispose of down the drain or in the sewer system.[5]
-
Allow to evaporate in a fume hood.
-
Mix with other waste streams unless explicitly instructed to do so by your EHS department.
-
-
Contact Professionals: Arrange for pickup and disposal by your institution's EHS department or a certified hazardous waste contractor.
Quantitative Data Summary
| Property | Value | Citation(s) |
| Chemical Formula | C₉H₁₀O | [6][7] |
| Molecular Weight | 134.18 g/mol | [6] |
| Boiling Point | 192-195°C | [6][8] |
| Density | 0.978 g/mL at 25°C | [8] |
| Flash Point | 62°C (143.6°F) | [6] |
| EPA Hazardous Waste ID | Likely D001 (Ignitable) due to flash point below 140°F. May also fall under F003 if it is a spent solvent. | [9][10][11][12][13] |
Experimental Protocol: Peroxide Neutralization (for trained personnel only)
In specific situations, and only by personnel with extensive experience in handling hazardous materials, pre-treatment to neutralize peroxides may be considered. This procedure should be conducted with extreme caution and is not a substitute for professional disposal.
Materials:
-
This compound suspected of containing low levels of peroxides (<100 ppm)
-
Ferrous sulfate (FeSO₄) solution (e.g., 10%)
-
Stir plate and stir bar
-
Appropriate reaction vessel within a fume hood
-
Full personal protective equipment (flame-retardant lab coat, chemical splash goggles, face shield, and appropriate gloves)
Procedure:
-
Working in a certified chemical fume hood, slowly add the ferrous sulfate solution to the this compound with gentle stirring.
-
The reaction is an oxidation-reduction where the ferrous iron (Fe²⁺) reduces the peroxides.
-
Continue to stir the mixture for a short period (e.g., 30 minutes).
-
Retest for the presence of peroxides using a test strip.
-
If peroxides are no longer detected, the material can be prepared for disposal as outlined above.
-
If peroxides are still present, consult with your EHS department. Do not attempt further treatment.
Caution: This procedure can generate heat. If there is any sign of an uncontrolled reaction, cease the addition and consult with EHS immediately. Never attempt to treat ethers that have visible crystal formation.
Logical Workflow for this compound Disposal
References
- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. uthsc.edu [uthsc.edu]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. Allyl phenyl ether - Wikipedia [en.wikipedia.org]
- 8. Allyl phenyl ether | 1746-13-0 [chemicalbook.com]
- 9. actenviro.com [actenviro.com]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. wku.edu [wku.edu]
- 12. media.suweb.site [media.suweb.site]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling Allyl phenethyl ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Allyl Phenethyl Ether. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
This compound is a combustible liquid that can be harmful if inhaled, swallowed, or comes into contact with the skin.[1] It is known to cause irritation to the skin, eyes, and respiratory tract.[1][2] Furthermore, prolonged or repeated exposure may lead to kidney damage.[1] This compound may also form explosive peroxides, particularly during prolonged storage.[3][4]
Personal Protective Equipment (PPE) Requirements
The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Chemical Goggles | Must be worn at all times. Contact lenses should not be worn when handling this chemical.[1] In case of splashing, a face shield should also be used. |
| Hand Protection | Neoprene or Nitrile Rubber Gloves | These materials are recommended for protection against skin contact.[1] It is crucial to inspect gloves for any signs of degradation or puncture before use. Thicker gloves may be necessary where there is a risk of abrasion or puncture.[2] |
| Skin and Body Protection | Protective Clothing | Wear suitable protective clothing to prevent skin exposure, such as a lab coat or chemical-resistant overalls.[1][5] |
| Respiratory Protection | NIOSH-certified Organic Vapor Respirator | Recommended for use in areas with inadequate ventilation or where inhalation exposure may occur.[1] A full-face respirator provides both respiratory and eye protection. |
Safe Handling and Storage Protocols
Proper handling and storage procedures are essential to prevent accidents and exposure.
| Procedure | Key Steps and Precautions |
| Handling | - Work in a well-ventilated area, preferably in a chemical fume hood.[1] - Keep away from heat, sparks, open flames, and other ignition sources.[5] - Use only non-sparking tools to prevent ignition.[1] - Ground and bond containers and receiving equipment to prevent static discharge.[1] - Avoid breathing vapors or mists.[5] - Avoid all contact with eyes and skin.[1] - Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1] |
| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] - Store away from heat and incompatible materials such as oxidizing agents.[1] |
Emergency and Disposal Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Procedure | Actions to be Taken |
| Spill Response | - Evacuate all non-essential personnel from the area.[1] - Remove all sources of ignition.[2] - Wear appropriate PPE as outlined above. - Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[2] - Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[2] - Prevent the spill from entering drains or waterways.[1] |
| First Aid | - After Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention. - After Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. Seek medical attention if irritation develops.[2] - After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] - After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Fire Fighting | - Use water spray, water fog, foam, carbon dioxide, or dry chemical to extinguish a fire.[1] - Firefighters should wear full protective equipment, including a self-contained breathing apparatus (SCBA).[1] |
| Disposal | - Dispose of the chemical and any contaminated materials as hazardous waste.[1] - Incineration is a recommended method of disposal.[1] - Do not dispose of waste into the sewer system.[1] - All disposal practices must be in accordance with local, state, and federal regulations. |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
